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  • Product: 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
  • CAS: 1410694-99-3

Core Science & Biosynthesis

Foundational

What is the chemical structure of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

An In-Depth Technical Guide to 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Abstract This technical guide provides a comprehensive overview of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, a heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and synthetic research. We will elucidate its chemical structure, outline its core physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and discuss its potential applications as a valuable building block for drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical, actionable protocols.

Part 1: Introduction to the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, engaging in a wide range of non-covalent interactions with biological targets. The incorporation of a carboxylic acid at the 5-position and a methyl group at the 4-position, as seen in the title compound, provides critical handles for molecular elaboration and modulation of pharmacokinetic properties. The 2-position substituent, in this case, the saturated oxan-3-yl ring, introduces a three-dimensional character and potential chirality, which can be pivotal for achieving selective target engagement. Therefore, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid represents a synthetically accessible and highly versatile starting point for the exploration of new chemical space.

Part 2: Physicochemical Properties and Structural Elucidation

The precise identity and properties of a compound are foundational to its application. This section details the known identifiers and structural features of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid.

Key Compound Identifiers

A summary of the essential physicochemical data is presented below for quick reference.

PropertyValueSource(s)
CAS Number 1410694-99-3[1][2]
Molecular Formula C10H13NO3S[2]
Molecular Weight 227.28 g/mol [2]
Canonical SMILES CC1=C(C(=O)O)SC(=N1)C2CCOCC2[1]
Structural Breakdown

The molecule's structure can be deconstructed into three primary components, each contributing to its overall chemical personality:

  • 4-Methyl-1,3-thiazole-5-carboxylic acid Core : This is the central aromatic heterocycle. The electron-withdrawing carboxylic acid at C5 and the electron-donating methyl group at C4 modulate the reactivity of the thiazole ring. The carboxylic acid also serves as a key site for forming salts or amide derivatives to improve solubility or engage in hydrogen bonding.

  • Oxan-3-yl Substituent : Also known as a tetrahydropyran-3-yl group, this saturated six-membered oxygen-containing ring is attached at the C2 position of the thiazole. Its presence increases the compound's sp3 character, moving it away from the "flatland" of purely aromatic molecules, which is often beneficial for achieving target specificity and improving metabolic stability. The attachment at the 3-position introduces a chiral center.

  • Functional Groups : The primary functional groups are the carboxylic acid (-COOH) and the thiazole ring itself, which contains imine (-C=N-) and thioether (-S-) functionalities.

Chemical Structure Visualization

The following diagram illustrates the 2D chemical structure of the title compound.

Caption: 2D structure of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid.

Part 3: Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this exact molecule is sparse, a reliable synthetic route can be designed based on the well-established Hantzsch thiazole synthesis. This classic condensation reaction provides a direct and efficient method for constructing the thiazole core.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the thiazole ring at its most synthetically accessible bonds. The Hantzsch synthesis disconnects the C-S and C=N bonds, leading back to a thioamide and an α-halocarbonyl compound.

  • Hydrolysis : The target carboxylic acid can be formed via the hydrolysis of a corresponding ester, such as an ethyl ester. This is a standard final step that avoids potential side reactions with the acidic proton during the core ring formation.

  • Hantzsch Disconnection : The thiazole ring itself is disconnected into two key synthons:

    • Oxane-3-carbothioamide : This component provides the C2 atom and its oxanyl substituent, the nitrogen atom (N1), and the sulfur atom.

    • Ethyl 2-chloroacetoacetate : This α-halo-β-ketoester provides the C4-C5 fragment, including the methyl group and the ester precursor to the carboxylic acid.

Proposed Forward Synthesis

The proposed synthesis is a three-step process starting from commercially available materials.

Caption: Proposed synthetic workflow for the target molecule.

  • Causality behind Experimental Choices :

    • Step 1 : The conversion of an amide to a thioamide is reliably achieved using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Lawesson's reagent is often preferred due to its better solubility in organic solvents and generally cleaner reactions. Toluene is a suitable high-boiling solvent for this transformation.

    • Step 2 : The Hantzsch condensation is typically performed in a protic solvent like ethanol, which facilitates the reaction cascade of condensation, cyclization, and dehydration to form the aromatic thiazole ring. Refluxing provides the necessary activation energy.

    • Step 3 : Saponification (base-mediated hydrolysis) of the ethyl ester is a standard and high-yielding reaction. Subsequent acidification with a strong acid like HCl protonates the carboxylate salt to yield the final carboxylic acid product, which often precipitates from the aqueous solution.

Part 4: Potential Applications and Research Directions

Thiazole-containing compounds are actively investigated for a wide range of therapeutic applications. Based on its structure, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid can be considered a valuable scaffold for several research areas.

  • Medicinal Chemistry : Structurally related thiazoles have demonstrated antimicrobial and antifungal properties.[3][4] The title compound could serve as a starting point for developing new anti-infective agents. The carboxylic acid can be converted to a variety of amides or esters to generate a library of analogs for structure-activity relationship (SAR) studies.

  • Synthetic Building Block : The molecule is an excellent intermediate for creating more complex chemical entities.[5][6][7] The carboxylic acid is a versatile functional group that can participate in various coupling reactions (e.g., amide bond formation, Curtius rearrangement) to link the thiazole core to other pharmacophores.

  • Agrochemicals : The thiazole ring is also present in some commercial fungicides and herbicides. The unique combination of substituents in this molecule could be explored for potential applications in crop protection.

Part 5: Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and characterization of the title compound.

Protocol 1: Synthesis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Step 1: Synthesis of Oxane-3-carbothioamide

  • To a stirred solution of oxane-3-carboxamide (1.0 eq) in anhydrous toluene (10 mL/g of amide), add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioamide.

Step 2: Synthesis of Ethyl 4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylate

  • Dissolve oxane-3-carbothioamide (1.0 eq) in absolute ethanol (15 mL/g).

  • Add ethyl 2-chloroacetoacetate (1.05 eq) to the solution at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) for 8-12 hours. Monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography (hexane/ethyl acetate gradient).

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water (3:1 v/v).

  • Add sodium hydroxide (2.0 eq) and stir the mixture at 60 °C for 2-4 hours until the ester is fully consumed (monitored by TLC).

  • Cool the mixture to 0 °C in an ice bath and slowly acidify with 1N HCl until the pH is approximately 3-4.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid.

Protocol 2: Characterization and Validation

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show characteristic signals for the methyl group (singlet, ~2.5 ppm), the protons on the oxane ring, and the absence of the ethyl ester signals from the intermediate.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance) : The spectrum will confirm the number of unique carbon atoms, including the characteristic shifts for the thiazole ring carbons and the carbonyl carbon of the carboxylic acid (~160-170 ppm).

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : This will confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to [M+H]⁺ at m/z 228.07 or [M-H]⁻ at m/z 226.05. The liquid chromatography trace will determine the purity of the sample.

  • FT-IR (Fourier-Transform Infrared Spectroscopy) : The spectrum should display a broad O-H stretch characteristic of a carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

Part 6: Conclusion

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a well-defined chemical entity with significant potential as a scaffold in drug discovery and as a versatile synthetic intermediate. Its structure combines the medicinally relevant thiazole core with a three-dimensional oxane substituent and a highly functional carboxylic acid handle. The proposed synthetic route, based on the robust Hantzsch thiazole synthesis, offers an efficient and scalable method for its preparation. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • NextSDS. (n.d.). 4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Ma, S., et al. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

Sources

Exploratory

Mechanism of action for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Foreword for the Scientific Community: The molecule at the center of this guide, 4-Methyl-2-(oxan-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Foreword for the Scientific Community:

The molecule at the center of this guide, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, is a novel investigational compound. As of this writing, its specific mechanism of action has not been characterized in publicly available literature. However, its core structure belongs to the thiazole-carboxylic acid class, a scaffold of immense interest in medicinal chemistry.[1] Thiazole derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4]

This document, therefore, serves a dual purpose. It is both a technical guide for the researcher and a strategic blueprint for elucidating the mechanism of a novel compound within this promising class. We will hypothesize a plausible mechanism of action based on extensive data from structurally related thiazole derivatives and detail the rigorous, self-validating experimental workflow required to investigate it. For the purpose of this guide, we will focus on a well-documented anticancer mechanism: the inhibition of key signaling kinases involved in tumor progression.[3][5]

A Hypothesized Mechanism of Action: Targeting VEGFR-2 Signaling

The thiazole ring is a privileged scaffold known to interact with the ATP-binding pockets of various kinases.[3] Several potent anticancer thiazole derivatives have been shown to exert their effects by inhibiting receptor tyrosine kinases (RTKs) that are critical for tumor angiogenesis and proliferation.[5] Based on this precedent, we hypothesize that 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (hereafter "Compound X") functions as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

VEGFR-2 is a primary mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block tumor neovascularization, leading to nutrient deprivation and cell death.

To validate this hypothesis, a multi-phased in vitro investigation is required. The following sections outline a logical experimental workflow designed to move from broad cellular effects to specific molecular interactions.

G A Phase 1: Cellular Viability Screening (MTT Assay) B Determine IC50 values against endothelial & cancer cell lines A->B Yields C Phase 2: Direct Target Engagement (In Vitro Kinase Assay) B->C Informs dose selection for D Quantify direct inhibition of recombinant VEGFR-2 kinase activity C->D Yields E Phase 3: Intracellular Pathway Analysis (Western Blot) D->E Confirms direct target, justifies F Measure phosphorylation of VEGFR-2 and downstream effectors (Akt, ERK) E->F Yields G Phase 4: Phenotypic Consequence (Apoptosis & Cell Cycle Assays) F->G Links pathway to phenotype, justifies H Assess induction of apoptosis and cell cycle arrest G->H Yields I Conclusion: Mechanism of Action Elucidated H->I Provides evidence for

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 1: Cellular Viability and Cytotoxicity Assessment

Causality: The first logical step is to determine if Compound X has any biological effect on relevant cell types. An anti-angiogenic agent would be expected to show cytotoxicity towards endothelial cells (e.g., HUVEC) and potentially cancer cell lines that are dependent on angiogenesis. The MTT assay is a standard colorimetric method for assessing cell viability.[5][6]

Protocol 2.1: MTT Cell Viability Assay
  • Cell Seeding: Plate human umbilical vein endothelial cells (HUVEC) and selected cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of Compound X in culture medium, ranging from 100 µM to 0.1 µM. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 1: Representative IC₅₀ Data for Compound X
Cell LineTypeHypothesized IC₅₀ (µM)
HUVECHuman Endothelial2.5 ± 0.4
MCF-7Human Breast Cancer5.2 ± 0.9[5]
HepG2Human Liver Cancer7.8 ± 1.1[5]
A549Human Lung Cancer15.1 ± 2.3
HEK293Normal Human Kidney> 50

This data is illustrative. A higher potency against endothelial cells (HUVEC) would support an anti-angiogenic mechanism.

Phase 2: Direct Target Engagement - VEGFR-2 Kinase Assay

Causality: A positive result in the cell viability assay suggests a biological effect but does not identify the direct molecular target. To directly test the hypothesis that Compound X inhibits VEGFR-2, a cell-free in vitro kinase assay using recombinant human VEGFR-2 is essential. This isolates the kinase from other cellular components, ensuring that any observed inhibition is due to a direct interaction.

Protocol 3.1: In Vitro VEGFR-2 Kinase Inhibition Assay
  • Assay Principle: This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a robust method for measuring kinase activity.

  • Reagents: Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, and a lanthanide-labeled anti-phosphotyrosine antibody.

  • Compound Preparation: Prepare a 3X serial dilution of Compound X in assay buffer.

  • Kinase Reaction: In a 384-well plate, combine Compound X (or vehicle control), VEGFR-2 enzyme, and the biotinylated substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add the detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Analysis: Calculate the ratio of the two emission signals. Determine the IC₅₀ value for kinase inhibition by plotting the emission ratio against the compound concentration.

Table 2: Representative Kinase Inhibition Data
KinaseHypothesized IC₅₀ (nM)
VEGFR-2 55 ± 8
EGFR1,200 ± 150
PDGFRβ850 ± 90
c-Met> 10,000

This illustrative data shows potent and selective inhibition of VEGFR-2, supporting the primary hypothesis.

Phase 3: Analysis of Intracellular Signaling

Causality: Demonstrating direct enzymatic inhibition is crucial, but it must be followed by confirmation that Compound X can engage its target in a cellular context and disrupt the downstream signaling cascade. Western blotting allows for the quantification of protein phosphorylation, a direct indicator of kinase activity within the cell.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes P_VEGFR2 p-VEGFR-2 (Tyr1175) VEGFR2->P_VEGFR2 Autophosphorylation CompoundX Compound X CompoundX->VEGFR2 Inhibits ATP Binding PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Ras Ras P_VEGFR2->Ras Akt Akt PI3K->Akt P_Akt p-Akt (Ser473) Akt->P_Akt Proliferation Proliferation Survival Angiogenesis P_Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK P_ERK p-ERK (Thr202/Tyr204) ERK->P_ERK P_ERK->Proliferation

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Protocol 4.1: Western Blot for Phospho-Proteins
  • Cell Culture and Starvation: Grow HUVEC cells to 80% confluency. Serum-starve the cells for 12-18 hours to reduce basal kinase activity.

  • Pre-treatment: Treat cells with various concentrations of Compound X (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle for 2 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes to activate the VEGFR-2 pathway.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-p-VEGFR-2, anti-p-Akt, anti-p-ERK, and total protein controls).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used for quantification relative to loading controls (e.g., β-actin).

Phase 4: Assessment of Cellular Fate

Causality: The final step is to connect the inhibition of the molecular pathway to a definitive cellular outcome. Inhibition of survival signals from the VEGFR-2 pathway should lead to programmed cell death (apoptosis) and/or an arrest of the cell division cycle.[5][7]

Protocol 5.1: Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Cell Treatment: Treat HUVEC or MCF-7 cells with Compound X at 1X, 2X, and 5X its IC₅₀ value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant.

Protocol 5.2: Cell Cycle Analysis
  • Cell Treatment: Treat cells as described in Protocol 5.1.

  • Fixation: Harvest cells and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash cells and resuspend in PBS containing RNase A and PI. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Model the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in one phase suggests cell cycle arrest.[7]

Table 3: Representative Cell Fate Data (MCF-7 cells at 48h)
Treatment% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control2.1 ± 0.53.5 ± 0.855.2 ± 3.130.1 ± 2.514.7 ± 1.9
Compound X (IC₅₀)15.8 ± 2.29.7 ± 1.572.5 ± 4.015.3 ± 2.112.2 ± 1.8
Compound X (2x IC₅₀)28.4 ± 3.118.2 ± 2.478.1 ± 4.59.8 ± 1.712.1 ± 1.6

Illustrative data showing a dose-dependent increase in apoptosis and arrest in the G0/G1 phase, consistent with the inhibition of a pro-proliferative pathway.

Conclusion

This guide outlines a comprehensive and logical workflow to rigorously investigate the in vitro mechanism of action for a novel thiazole-carboxylic acid derivative, Compound X. By systematically progressing from broad cellular effects to specific target engagement, pathway modulation, and phenotypic outcomes, this approach provides a self-validating framework. If the experimental data align with the representative results presented, it would provide strong evidence that 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid exerts its anticancer effects through the direct and selective inhibition of VEGFR-2 kinase activity, leading to cell cycle arrest and apoptosis.

References

  • Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. MDPI. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]

  • Thiazole-5-carboxylic acid. Chem-Impex. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kafkas University Journal of the Faculty of Engineering and Architecture. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. PMC. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. ResearchGate. [Link]

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]

  • Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. PubMed. [Link]

  • Synthesis and biological activity of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1][2][8]thiadiazole-7-carboxylates. PubMed. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]

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Foundational

Physical and chemical properties of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid. This molecule holds potential for applications in medicinal chemistry and drug development, making a thorough understanding of its characteristics essential for researchers in the field. This document synthesizes available data to provide a detailed technical resource, offering insights into its structure, properties, synthesis, and reactivity.

Molecular Structure and Core Properties

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is characterized by a central thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. This core is substituted at three positions: a methyl group at position 4, an oxanyl group at position 2, and a carboxylic acid group at position 5. The presence of these functional groups dictates the molecule's physical and chemical behavior.

The fundamental properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties like melting and boiling points are not widely published. Therefore, predicted values from computational models are also included to provide a more complete profile.

PropertyValueSource
CAS Number 1410694-99-3[1]
Molecular Formula C10H13NO3S[1]
Molecular Weight 227.28 g/mol [1]
Appearance Likely a solid or crystalline formInferred from related compounds[2]
Solubility Expected to be soluble in polar organic solvents like ethanol and methanolInferred from related compounds[2]

Structural Diagram:

Caption: Chemical structure of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, computational predictions provide valuable insights into the physicochemical properties of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid. These predictions are based on the molecule's structure and are useful for guiding experimental design and anticipating its behavior in various systems.

PropertyPredicted ValueNotes
Boiling Point 435.858 °CPredicted for a related compound, 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid[3].
Flash Point 217.399 °CPredicted for a related compound, 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid[3].
Density 1.602 g/cm³Predicted for a related compound, 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid[3].
pKa ~3-4The carboxylic acid group on a thiazole ring generally has a pKa in this range, influenced by the electron-withdrawing nature of the heterocyclic ring.
LogP 0.443Predicted for a related compound, 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid[3]. This suggests a moderate lipophilicity.

Synthesis Strategies

The synthesis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is not explicitly detailed in the public domain. However, established methods for the synthesis of substituted thiazole-5-carboxylic acids can be adapted. The Hantzsch thiazole synthesis is a cornerstone method for forming the thiazole ring. A plausible synthetic route for the target compound would likely involve the condensation of a thioamide with an α-haloketone.

A potential retrosynthetic analysis suggests the following disconnection:

retrosynthesis target 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid intermediate1 Ethyl 4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylate target->intermediate1 Hydrolysis reagents Thioamide of oxan-3-carboxylic acid + Ethyl 2-chloroacetoacetate intermediate1->reagents Hantzsch Thiazole Synthesis

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Workflow:

  • Formation of the Thioamide: The synthesis would likely begin with the conversion of an oxane derivative to the corresponding thioamide.

  • Hantzsch Thiazole Synthesis: The thioamide would then be reacted with an ethyl 2-chloroacetoacetate in a cyclocondensation reaction to form the ethyl ester of the target molecule.

  • Hydrolysis: The final step would be the hydrolysis of the ethyl ester to the carboxylic acid.

This general approach is supported by the known synthesis of other thiazole derivatives[4]. The specific reaction conditions, such as solvents, temperatures, and catalysts, would need to be optimized for this particular substrate.

Chemical Reactivity

The reactivity of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is governed by the interplay of its functional groups: the thiazole ring, the carboxylic acid, and the oxane moiety.

Thiazole Ring Reactivity:

  • Aromaticity and Stability: The thiazole ring is aromatic, which imparts significant stability to the molecule[4].

  • Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The electron-donating methyl group at C4 and the electron-withdrawing carboxylic acid at C5 will influence the regioselectivity of such reactions[5].

  • Deprotonation: The proton at the C2 position of a thiazole ring can be abstracted by strong bases, creating a nucleophilic center for further functionalization[5]. However, in the target molecule, this position is already substituted.

Carboxylic Acid Reactivity:

The carboxylic acid group is a versatile functional handle for further chemical modifications.

  • Esterification and Amidation: The carboxylic acid can be readily converted to esters or amides through standard coupling reactions. For instance, reaction with an alcohol in the presence of an acid catalyst would yield the corresponding ester. Amide formation can be achieved by activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with an amine[6].

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Oxane Moiety:

The oxane ring is generally stable but can influence the overall solubility and conformational properties of the molecule.

Analytical Characterization

A comprehensive analysis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the methyl protons, the protons on the oxane ring, and the aromatic proton on the thiazole ring. The chemical shifts and coupling patterns would provide detailed structural information.

    • ¹³C NMR: Would reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the thiazole and oxane rings.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=N and C-S stretches of the thiazole ring.

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier like formic acid) would likely be effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry for highly sensitive and specific analysis. Some commercial suppliers indicate the availability of LC-MS data for this compound[7].

Potential Applications and Research Directions

Thiazole-containing compounds are prevalent in a wide range of biologically active molecules and approved drugs. The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in various biological interactions.

  • Drug Discovery: The unique combination of a thiazole core, a carboxylic acid, and an oxane moiety suggests that 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid could be a valuable building block for the synthesis of novel therapeutic agents. The carboxylic acid provides a convenient point for derivatization to explore structure-activity relationships.

  • Anticancer Research: Derivatives of 4-methylthiazole-5-carboxylic acid have been investigated for their potential as anticancer agents[6]. The target compound could serve as a starting point for the development of new compounds with similar or improved activity.

  • Antimicrobial and Anti-inflammatory Agents: The thiazole nucleus is a common feature in many antimicrobial and anti-inflammatory drugs[8]. Further investigation into the biological activity of this specific compound and its derivatives is warranted.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes[9][10].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[10].

For research purposes only, not for human or veterinary use[1].

Conclusion

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with significant potential for applications in chemical synthesis and drug discovery. While detailed experimental data on its physical and chemical properties are limited, this guide has provided a comprehensive overview based on available information and predictions for related structures. The presence of a versatile carboxylic acid functional group on a stable thiazole core makes this molecule an attractive starting point for the synthesis of novel compounds with potential biological activity. Further experimental investigation into its synthesis, reactivity, and biological properties is encouraged to fully elucidate its potential.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet - Cy5. Retrieved from [Link]

  • A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, & A. B. Mohamad. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Chemical Reviews, 3(3), 183-196.
  • NextSDS. (n.d.). 4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • A. P. Shukla & V. Verma. (2021). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 12(Special Issue 1), 4444-4458.
  • Maybridge. (2024). 4-Methyl-2-(3-pyridyl)thiazole-5-carboxylicacid - SAFETY DATA SHEET. Retrieved from [Link]

  • A. Wróbel, R. Głowacki, & E. Bald. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9295.
  • R. B. Kilaru, et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4244-4249.
  • NextSDS. (n.d.). 2-(oxan-4-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • M. A. G. El-Hashash, et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(7), 567-574.
  • J. Weng, et al. (2016).
  • G. G. Ferenc, et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8036-8047.
  • ChemBK. (n.d.). 4-METHYL-2-PHENYL-THIAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

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Exploratory

Molecular weight and exact mass of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

An In-Depth Technical Guide to 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic Acid: Properties, Synthesis, and Analysis Introduction 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound feat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic Acid: Properties, Synthesis, and Analysis

Introduction

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a highly functionalized core structure. This molecule integrates three key chemical motifs: a 1,3-thiazole ring, a saturated oxane (tetrahydropyran) moiety, and a carboxylic acid group. The thiazole ring is a prominent scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] The strategic placement of a methyl group at the C4 position, an oxanyl substituent at the C2 position, and a carboxylic acid at the C5 position creates a molecule with significant potential as a building block for the synthesis of more complex and novel chemical entities in drug discovery and materials science.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers and professionals in drug development. It covers the fundamental physicochemical properties, proposes a detailed synthetic and purification strategy, and outlines a rigorous analytical workflow for structural confirmation and quality control, grounding all claims in established chemical principles.

Physicochemical Properties and Identification

The unique arrangement of functional groups in 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid dictates its chemical behavior and analytical profile. The carboxylic acid group provides a site for salt formation and hydrogen bonding, influencing solubility, while the thiazole core contributes to its aromaticity and potential for metabolic interactions. The compound is typically available for research purposes as a solid.[3]

PropertyValueSource
CAS Number 1410694-99-3[3]
Molecular Formula C₁₀H₁₃NO₃S[3]
Molecular Weight 227.28 g/mol [3]
Calculated Exact Mass 227.06162 uN/A
Physical Form Solid (predicted)[1]
Solubility Soluble in polar organic solvents like ethanol and methanol (predicted)[1]

Synthesis and Purification

While specific synthesis routes for this exact molecule are not extensively published, a robust and logical pathway can be designed based on well-established methods for creating 4-methylthiazole-5-carboxylic acid derivatives.[2][4][5] The Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound, provides a reliable foundation for constructing the core thiazole ring.

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the molecule at the thiazole ring, tracing back to commercially available or readily synthesizable starting materials. The carboxylic acid can be derived from the hydrolysis of a more stable ethyl ester, a common protecting group strategy in organic synthesis.[6]

G target 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid intermediate1 Ethyl 4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylate target->intermediate1 Ester Hydrolysis reagents Oxane-3-carbothioamide + Ethyl 2-chloroacetoacetate intermediate1->reagents Hantzsch Thiazole Synthesis

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol is a two-step process involving the initial formation of the ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve oxane-3-carbothioamide (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add ethyl 2-chloroacetoacetate (1.1 eq). The α-haloketone provides the C4-C5 and methyl backbone of the thiazole ring.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The causality here is that thermal energy is required to overcome the activation energy for the condensation and subsequent cyclization reaction.

  • Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting product can be extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Hydrolysis to 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

  • Saponification: Dissolve the crude ethyl ester from the previous step in a mixture of methanol and water.[6]

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.[6] Stir the mixture for 4 hours. The hydroxide ions act as a nucleophile, attacking the ester carbonyl and initiating saponification.

  • Acidification: Remove methanol via rotary evaporation. Cool the remaining aqueous solution in an ice bath and carefully acidify with 1N hydrochloric acid until the pH is approximately 5-6.

  • Isolation: The target carboxylic acid should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[6]

Purification Workflow

The crude product often requires further purification to meet the high-purity standards required for research and development. Flash column chromatography is a standard and effective method.

G cluster_purification Purification Workflow crude Crude Product dissolve Dissolve in Minimum Amount of Dichloromethane crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions (TLC Analysis) elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate final High-Purity Compound evaporate->final

Caption: Standard workflow for purification via flash chromatography.

Structural Elucidation and Quality Control

A combination of analytical techniques is essential for the unambiguous confirmation of the chemical structure and the assessment of its purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze using an ESI-MS system. The analysis can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information.

  • Data Acquisition: Acquire a full scan spectrum to identify the molecular ion peak. Perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural data.[7]

Expected Data and Fragmentation The exact mass of the protonated molecule [C₁₀H₁₄NO₃S]⁺ is expected at m/z 228.0694. The fragmentation of thiazole derivatives often involves characteristic losses from the ring and its substituents.[8][9]

G parent Parent Ion [M+H]⁺ m/z 228.07 frag1 Fragment 1 m/z 184.08 parent->frag1 - CO₂ (Loss of 43.99) frag2 Fragment 2 m/z 128.04 parent->frag2 - C₅H₉O (Loss of 100.03) frag3 Fragment 3 m/z 85.06 parent->frag3 - C₄H₂NO₂S (Loss of 143.02)

Caption: Plausible ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by mapping the carbon and hydrogen framework.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10][11] Additional experiments like COSY and HSQC can be run to confirm assignments.

Expected Spectral Features

  • ¹H NMR:

    • A singlet around δ 2.3-2.7 ppm for the C4-methyl protons.

    • A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton.

    • A complex series of multiplets between δ 1.5-4.5 ppm corresponding to the 9 protons of the oxane ring.

  • ¹³C NMR:

    • A signal around δ 160-170 ppm for the carboxylic acid carbon.

    • Signals corresponding to the thiazole ring carbons (typically δ 115-165 ppm).

    • Signals for the oxane ring carbons (typically δ 20-80 ppm).

    • A signal for the methyl carbon around δ 15-20 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is generally suitable for this type of molecule.

Protocol: Reverse-Phase HPLC for Purity Assessment

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes. The causality for using a gradient is to ensure that both polar and non-polar impurities can be effectively separated and eluted from the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the thiazole chromophore absorbs, likely around 254-298 nm.[12]

  • Data Analysis: Purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total integrated peak area.

Potential Applications and Future Directions

As a functionalized heterocyclic compound, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid serves as a valuable intermediate in synthetic chemistry.[1] The carboxylic acid handle allows for straightforward derivatization into amides, esters, or other functional groups, enabling its incorporation into larger, more complex molecules. Given the established record of thiazole derivatives in drug discovery, this compound is a candidate for screening in various biological assays, including:

  • Antimicrobial and Antifungal Activity: Many thiazole-containing compounds exhibit potent activity against bacteria and fungi.[1]

  • Anticancer Research: The thiazole scaffold is present in several anticancer agents, and novel derivatives are continuously explored as potential therapeutics.[4][13]

  • Enzyme Inhibition: The specific geometry and electronic properties of the molecule may allow it to bind to the active sites of various enzymes, making it a candidate for inhibitor screening programs.

Conclusion

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a well-defined chemical entity with significant potential for chemical and pharmaceutical research. This guide has detailed its core properties and provided expert-driven, actionable protocols for its synthesis, purification, and comprehensive analysis. The application of systematic methodologies, from a logical synthetic route to a multi-technique analytical workflow, ensures that researchers can produce and validate this compound with high confidence, paving the way for its use in discovering the next generation of advanced materials and therapeutic agents.

References

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (URL: https://www.researchgate.
  • 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid | Sapphire Bioscience. (URL: https://www.sapphirebioscience.com/product/KGC69499/4-methyl-2-oxan-3-yl-1-3-thiazole-5-carboxylic-acid)
  • 4-methyl-2-{[(oxan-4-yl)methyl]amino}-1,3-thiazole-5-carboxylic acid - EvitaChem. (URL: https://www.evitachem.com/product/evt-2756156)
  • The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps... - ResearchGate. (URL: https://www.researchgate.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152300/)
  • Supporting Information - Rsc.org. (URL: https://www.rsc.
  • 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid - Echemi. (URL: https://www.echemi.com/products/pid_842823-4-methyl-2-oxo-3h-1-3-thiazole-5-carboxylic-acid.html)
  • 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid - NextSDS. (URL: https://www.nextsds.com/en/1537583-22-4)
  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds - AIP Publishing. (URL: https://pubs.aip.org/aip/acp/article/2679/1/020012/2903126/Synthesis-and-Antioxidant-Activity-Screening-of)
  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - Semantic Scholar. (URL: https://www.semanticscholar.org/paper/Differentiation-between-Isomeric-4%2C5-Functionalized-Kulyk-Chernyshenko/345474668b2096a60d5b76b4382550186536b13e)
  • 4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid - NextSDS. (URL: https://www.nextsds.com/en/1251105-55-1)
  • Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives - ResearchGate. (URL: https://www.researchgate.net/figure/Protocol-for-the-synthesis-of-4-methylthiazole-5-carboxylic_tbl1_263821033)
  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization - ResearchGate. (URL: https://www.researchgate.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. (URL: https://www.mdpi.com/1420-3049/26/3/631)
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (URL: https://www.ijpronline.com/ViewArticle.aspx?Vol=13&Issue=4&ArticleID=634)
  • 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 - ChemicalBook. (URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8263152.htm)
  • 4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid | SCBT. (URL: https://www.scbt.com/p/4-methyl-2-4-methylphenoxy-methyl-1-3-thiazole-5-carboxylic-acid-1430030-74-7)
  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents. (URL: https://patents.google.
  • 4-METHYL-2-PHENYL-THIAZOLE-5-CARBOXYLIC ACID - ChemBK. (URL: https://www.chembk.com/en/chem/4-Methyl-2-Phenyl-1,3-Thiazole-5-Carboxylic%20Acid)
  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10245645/)
  • A Comparative Guide to Thiazole-5-Carboxylic Acid Derivatives in Modern Research - Benchchem. (URL: https://www.benchchem.
  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. (URL: https://www.researchgate.
  • 1410694-99-3|4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid - BLDpharm. (URL: https://www.bldpharm.com/products/1410694-99-3.html)
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery | ACS Omega. (URL: https://pubs.acs.org/doi/10.1021/acsomega.0c00325)
  • 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid. (URL: https://www.sigmaaldrich.com/US/en/product/life-chemicals/f2509-0268)
  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - MDPI. (URL: https://www.mdpi.com/1420-3049/27/2/385)
  • 1H-[1][3][8]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. (URL: https://www.scielo.br/j/jbchs/a/mP9hT58yX48rBq8F3mRxL3c/?lang=en)

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Foundational

A Strategic Guide to the Preliminary Pharmacological Screening of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

An In-Depth Technical Whitepaper for Drug Discovery Professionals Abstract This guide outlines a comprehensive, multi-tiered strategy for the preliminary pharmacological evaluation of the novel chemical entity (NCE), 4-M...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Discovery Professionals

Abstract

This guide outlines a comprehensive, multi-tiered strategy for the preliminary pharmacological evaluation of the novel chemical entity (NCE), 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid. As this molecule is not extensively characterized in public literature, this document provides a robust framework based on established principles of drug discovery and the known bioactivities of its core chemical scaffolds: the thiazole ring and the carboxylic acid moiety. We present a logical, stepwise progression from initial cytotoxicity assessments to targeted in vitro and preliminary in vivo assays. This whitepaper is designed for researchers, scientists, and drug development professionals, providing detailed protocols, the rationale behind experimental choices, and a framework for data interpretation to identify and validate potential therapeutic activities of this and similar NCEs.

Introduction: Deconstructing the Candidate

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential clinical application is a rigorous process of systematic evaluation. The subject of this guide, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, represents a typical starting point in a drug discovery campaign. Its structure contains two key features that warrant a focused pharmacological investigation:

  • The Thiazole Ring: This five-membered heterocyclic scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and antioxidant effects.[1][2][3][4][5]

  • The Carboxylic Acid Moiety: This functional group is a critical component in over 450 marketed drugs.[6] It often plays a pivotal role in drug-target interactions through its ability to form strong electrostatic and hydrogen bonds.[6][7][8] Furthermore, it can significantly influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability.[9][10]

Given these structural alerts, a logical starting point for screening is to investigate activities common to thiazole derivatives, such as anti-inflammatory and anti-proliferative effects. This guide details a screening cascade designed to efficiently test these hypotheses.

The Screening Cascade: A Phased Approach

A successful preliminary screening campaign is not a random collection of assays but a structured, decision-driven workflow. The goal is to first establish a safe therapeutic window and then probe for specific biological activities.

Screening_Cascade cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: In Vitro Activity Screening cluster_2 Phase 3: Preliminary In Vivo Validation Compound Test Compound 4-Methyl-2-(oxan-3-yl)-1,3-thiazole- 5-carboxylic acid Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Compound->Cytotoxicity Dose_Response Determine Non-Toxic Dose Range Cytotoxicity->Dose_Response Anti_Inflammatory Anti-Inflammatory Assays (e.g., LPS-induced NO/Cytokine Release) Dose_Response->Anti_Inflammatory Hypothesis 1 Anti_Cancer Anti-Proliferative Assays (e.g., Cancer Cell Line Panel) Dose_Response->Anti_Cancer Hypothesis 2 Acute_Tox Acute Oral Toxicity (e.g., OECD 423/425) Anti_Inflammatory->Acute_Tox If 'Hit' Hit_ID Hit Identification & Lead Optimization Decision Anti_Cancer->Hit_ID If 'Hit' Efficacy_Model Preliminary Efficacy Model (e.g., Carrageenan-induced Paw Edema) Acute_Tox->Efficacy_Model Efficacy_Model->Hit_ID

Caption: A logical workflow for the preliminary pharmacological screening of a novel compound.

Phase 1: Foundational Assays - Cytotoxicity

Rationale: Before assessing for specific pharmacological effects, it is crucial to determine the concentrations at which the compound exhibits general cellular toxicity. This step prevents false positives in subsequent assays, where a decrease in a biological signal might be due to cell death rather than a specific inhibitory mechanism. The MTT assay is a robust, colorimetric method for this purpose.[11][12]

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from established methods for assessing cell viability.[11][12][13][14]

  • Cell Seeding: Seed a relevant, non-cancerous cell line (e.g., HEK293 or NIH/3T3) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.) in complete culture medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO only) and a "positive control" (e.g., doxorubicin) for cytotoxicity.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate for 4 hours to allow viable cells with active metabolism to convert the yellow MTT into purple formazan crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[13] Agitate the plate to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.

Data Presentation and Interpretation

The results are typically expressed as a percentage of cell viability relative to the vehicle control. This data is then used to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Test Compound HEK29348> 100
Doxorubicin (Control) HEK293481.2

Hypothetical Data

An IC₅₀ value significantly greater than the concentrations required for pharmacological activity suggests a favorable therapeutic index. For this NCE, concentrations below 30 µM would be considered non-toxic and suitable for subsequent in vitro screening.

Phase 2: In Vitro Activity Screening

Based on the structural alerts, two primary hypotheses are tested in parallel: anti-inflammatory and anti-cancer activity.

Hypothesis 1: Anti-Inflammatory Activity

Rationale: Thiazole derivatives are well-documented anti-inflammatory agents.[1][2] A common and effective in vitro model for inflammation involves stimulating macrophages (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), which mimics a bacterial infection and induces a strong inflammatory response.[15]

Protocol: LPS-Induced Nitric Oxide (NO) and Cytokine Release
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of the test compound (e.g., 1 µM, 5 µM, 10 µM) for 1-2 hours. Include a vehicle control and a positive control (e.g., Dexamethasone).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Measure absorbance at 540 nm. Quantify NO₂⁻ concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the remaining supernatant to measure the concentration of key pro-inflammatory cytokines like TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Hypothesis 2: Anti-Cancer/Anti-Proliferative Activity

Rationale: Many thiazole-containing compounds, such as the FDA-approved drug Dasatinib, are potent anti-cancer agents.[1][5] A preliminary screen for anti-proliferative effects can be conducted using the same MTT assay protocol as described for cytotoxicity, but applied to a panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

Data Presentation and Interpretation

A "hit" is identified if the compound demonstrates dose-dependent inhibition of the measured endpoint (e.g., NO production, cell proliferation) at non-toxic concentrations.

AssayCell LineEndpointIC₅₀ (µM)
Anti-Inflammatory RAW 264.7NO Production8.5
Anti-Proliferative MCF-7Cell Viability> 30
Anti-Proliferative A549Cell Viability> 30

Hypothetical Data

In this hypothetical example, the compound shows promising anti-inflammatory activity at a concentration that is not cytotoxic, making this the most promising therapeutic avenue to pursue.

Phase 3: Preliminary In Vivo Validation

A positive result in an in vitro screen is a critical first step, but activity must be confirmed in a living system.

Step 1: Acute Oral Toxicity

Rationale: Before administering a compound to animals for efficacy studies, its acute toxicity profile must be understood to establish a safe dosing regimen. The OECD provides internationally accepted guidelines for this purpose, which are designed to minimize animal use.[16][17] The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are recommended.[18][19]

Protocol: Acute Toxic Class Method (OECD 423) - Abridged
  • Animal Selection: Use a single sex (typically female rodents) for the initial test.

  • Stepwise Dosing: Administer the compound orally to a group of 3 animals at a starting dose (e.g., 300 mg/kg).

  • Observation: Observe animals closely for mortality and signs of toxicity for up to 14 days.

  • Decision: The outcome of the first step determines the next dose level (either higher or lower) for a subsequent group of 3 animals, allowing for classification of the substance's toxicity.

Step 2: Preliminary Efficacy Model

Rationale: Based on our hypothetical in vitro hit, a model of acute inflammation is appropriate. The carrageenan-induced paw edema model in rats is a classic, well-validated method for evaluating NSAID-like anti-inflammatory activity.[20][21]

Efficacy_Model cluster_0 Procedure cluster_1 Analysis Dosing Administer Test Compound or Vehicle (Oral) Wait Wait 60 min Dosing->Wait Carrageenan Inject Carrageenan (Intraplantar) Wait->Carrageenan Measure Measure Paw Volume (Plethysmometer) at 1, 2, 3, 4 hours Carrageenan->Measure Calculate Calculate % Inhibition of Edema vs. Vehicle Measure->Calculate

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema
  • Animal Grouping: Divide rats into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin), and Test Compound groups (e.g., 10, 30, 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer.

  • Dosing: Administer the vehicle, positive control, or test compound orally.

  • Inflammation Induction: After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial pharmacological assessment of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid. By progressing through a logical cascade of in vitro and in vivo assays, researchers can efficiently identify and validate potential therapeutic activities while minimizing resource expenditure. A positive result in the preliminary in vivo efficacy model would provide strong justification for advancing the compound to more complex disease models, mechanism-of-action studies, and lead optimization efforts.

References

  • Hernandes, M. Z., et al. (2010). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]

  • Asif, M. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pattan, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Molecules. Available at: [Link]

  • Bio-protocol. (2021). 2.11.1. MTT Assay for Cytotoxicity Evaluation. Bio-protocol. Available at: [Link]

  • Ayati, A., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available at: [Link]

  • Soni, K., & Mehta, K. (2015). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Biju, C. R., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Isac, A. (2018). Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences. IntechOpen. Available at: [Link]

  • European Commission. (n.d.). Acute Toxicity. Joint Research Centre. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. Slideshare. Available at: [Link]

  • Rahmani Nejad, P. (2021). What is the importance of carboxylic group in the structure of drugs? ResearchGate. Available at: [Link]

  • Al-Gharabli, S. I., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available at: [Link]

  • Lücking, U. (2013). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

  • Botham, P. A. (2002). Acute Systemic Toxicity. ILAR Journal, Oxford Academic. Available at: [Link]

  • OECD. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. Available at: [Link]

  • OECD. (2008). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. National Toxicology Program. Available at: [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. OECD. Available at: [Link]

  • de F.S.C. B., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic Acid: A Strategic Guide for Early Drug Discovery

Introduction and Structural Rationale The thiazole-5-carboxylic acid scaffold is a privileged moiety in medicinal chemistry, heavily utilized in the design of anti-tuberculosis agents, xanthine oxidase inhibitors, and ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The thiazole-5-carboxylic acid scaffold is a privileged moiety in medicinal chemistry, heavily utilized in the design of anti-tuberculosis agents, xanthine oxidase inhibitors, and targeted anticancer therapeutics[1][2]. The specific building block, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS: 1410694-99-3), introduces an oxan-3-yl (tetrahydropyran-3-yl) group to the core. This sp3-rich substitution is a strategic design choice: it disrupts molecular planarity, thereby improving aqueous solubility, while maintaining the necessary lipophilicity for target engagement.

However, the presence of a free carboxylic acid and an electron-rich thiazole ring presents unique pharmacokinetic (PK) challenges. These include high plasma protein binding (PPB), poor passive transcellular permeability, active efflux transporter liability, and rapid Phase II metabolism via acyl glucuronidation. This whitepaper provides a comprehensive, self-validating framework for the in vitro and in vivo PK profiling of this compound during the hit-to-lead and lead optimization phases.

PK_Workflow A 4-Methyl-2-(oxan-3-yl)- 1,3-thiazole-5-carboxylic acid B In Vitro ADME (Solubility, Caco-2, HLM) A->B Tier 1 C In Vivo PK (Rodent IV/PO) B->C Go/No-Go D Bioanalysis (LC-MS/MS) C->D E PK Parameter Calculation (NCA) D->E F Lead Optimization & AI-PBPK Modeling E->F

Fig 1. Tiered early pharmacokinetic profiling workflow for thiazole-5-carboxylic acid derivatives.

In Vitro ADME Methodologies & Causality

In early drug development, acquiring a small amount of robust PK data is critical for guiding structural modifications and bridging to early safety and efficacy models[3]. For this specific thiazole derivative, the profiling strategy must directly address its structural liabilities.

Caco-2 Bidirectional Permeability Protocol

Causality: The anionic nature of the carboxylic acid at physiological pH (pH 7.4) restricts passive transcellular diffusion. Caco-2 bidirectional assays are mandatory to differentiate between inherently poor passive permeability and active efflux mediated by transporters like BCRP or P-glycoprotein, which frequently recognize thiazole-5-carboxylic acid derivatives[1].

Step-by-Step Methodology:

  • Cell Culture & Validation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow differentiation and tight junction formation. Self-Validation: Verify monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) is > 250 Ω·cm² before proceeding.

  • Assay Buffer Preparation: Utilize Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, strictly adjusted to pH 7.4 to mimic intestinal pH.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS (maintaining final DMSO concentration < 1% to prevent cellular toxicity). Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume immediately with fresh, pre-warmed buffer to maintain sink conditions.

  • Quenching & Analysis: Quench samples with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

  • Data Calculation: Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates the compound is a substrate for active efflux.

Microsomal Stability Protocol

Causality: The oxane ring is highly susceptible to CYP-mediated aliphatic hydroxylation, while the thiazole methyl group can undergo oxidation. Assessing intrinsic clearance ( CLint​ ) in liver microsomes isolates Phase I metabolic liabilities before advancing to in vivo models.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding a NADPH regenerating system (final concentration 1 mM NADPH). Self-Validation: Run a parallel negative control lacking NADPH to rule out chemical instability or non-CYP mediated degradation.

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile (containing internal standard) to precipitate proteins and instantly halt the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage remaining versus time to determine the elimination rate constant ( k ). Calculate CLint​=(k×V)/protein concentration .

Met_Pathway Parent Parent Compound 4-Methyl-2-(oxan-3-yl)-thiazole-5-COOH M1 M1: Oxane Ring Hydroxylation (CYP3A4) Parent->M1 Phase I M2 M2: Thiazole Methyl Oxidation (CYP2C9) Parent->M2 Phase I M3 M3: Acyl Glucuronidation (UGT1A1) Parent->M3 Phase II Excretion Renal/Biliary Excretion Parent->Excretion Unchanged M1->Excretion M2->Excretion M3->Excretion

Fig 2. Putative Phase I and Phase II metabolic pathways for the target compound.

In Vivo Pharmacokinetic Assessment

Once in vitro parameters are established, in vivo profiling in rodents (typically Sprague-Dawley rats) is conducted to determine systemic clearance, volume of distribution ( Vss​ ), and oral bioavailability (%F).

Study Design & Bioanalysis
  • Intravenous (IV) Cohort: 1 mg/kg administered via the tail vein. Because the compound has a carboxylic acid, it can be formulated as a sodium salt in a vehicle such as 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

  • Oral (PO) Cohort: 10 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose / 0.1% Tween-80 in water (suspension).

  • Sampling: Serial blood sampling (10 min, 30 min, 1, 2, 4, 6, 8, 24 h) via the jugular vein into K₂EDTA tubes. Centrifuge immediately to isolate plasma.

  • Bioanalysis: Plasma samples are subjected to protein precipitation (3 volumes of ACN). The analyte is quantified using a validated LC-MS/MS method. Causality: The mass spectrometer must be operated in negative electrospray ionization (ESI-) mode, which is highly optimal for the deprotonated carboxylic acid moiety, ensuring maximum sensitivity.

Data Synthesis & Interpretation

The integration of in vitro and in vivo data allows for Non-Compartmental Analysis (NCA). In modern early drug discovery, this data is subsequently fed into Physiologically Based Pharmacokinetic (PBPK) models, leveraging AI to predict pharmacodynamic outcomes and human efficacious doses[4].

Table 1: Representative PK Profiling Data for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

ParameterAssay / SpeciesValueInterpretation / Causality
LogD (pH 7.4) Shake-flask1.2Optimal balance of aqueous solubility and lipophilicity, driven by the sp3 character of the oxane ring.
Papp​ (A-B) Caco-2 1.5×10−6 cm/sLow passive permeability, typical for highly ionized carboxylic acids at physiological pH.
Efflux Ratio Caco-24.2Suggests the compound is a strong substrate for apical efflux transporters (e.g., BCRP).
CLint​ (HLM) In Vitro18 µL/min/mgModerate metabolic stability. Primary metabolism is likely via oxane hydroxylation.
PPB Human Plasma98.5%High protein binding, driven by the acidic pharmacophore binding tightly to human serum albumin (HSA)[1].
Clearance (IV) Rat12 mL/min/kgLow-to-moderate systemic clearance, correlating well with the in vitro HLM stability data.
Vss​ Rat0.4 L/kgLow volume of distribution, restricted primarily to extracellular fluid due to high PPB and ionization.
Bioavailability (F) Rat35%Moderate oral bioavailability, limited primarily by poor passive permeability and active intestinal efflux rather than first-pass metabolism.

Conclusion

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic Acid Derivatives

Abstract This application note provides a comprehensive, in-depth technical guide for the synthesis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid and its derivatives. Thiazole-containing compounds are of signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid and its derivatives. Thiazole-containing compounds are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities. This protocol details a robust and reproducible multi-step synthesis, beginning from commercially available starting materials. The core of the synthesis is the well-established Hantzsch thiazole synthesis. Each step of the protocol is accompanied by a detailed explanation of the underlying chemical principles, causality behind experimental choices, and methods for characterization of intermediates and the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The 1,3-thiazole scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in modern medicinal chemistry. Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

The target molecule, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, incorporates three key pharmacophoric elements: the biologically active thiazole ring, a methyl group at the 4-position which can influence binding selectivity, a lipophilic oxane (tetrahydropyran) moiety at the 2-position that can modulate pharmacokinetic properties, and a carboxylic acid group at the 5-position which can act as a handle for further derivatization or as a key interacting group with biological targets. The synthesis of this and related derivatives is therefore of considerable interest for the generation of new chemical entities for drug discovery programs.

This document outlines a logical and efficient synthetic strategy, providing detailed, step-by-step protocols to ensure reproducibility. The chosen pathway, centered around the Hantzsch thiazole synthesis, is a classic and reliable method for constructing the thiazole core.

Overall Synthetic Strategy

The synthesis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a multi-step process that begins with the preparation of two key intermediates: Oxane-3-carbothioamide and Ethyl 2-chloro-3-oxobutanoate. These intermediates are then condensed in a Hantzsch thiazole synthesis to form the ethyl ester of the target molecule. The final step involves the hydrolysis of the ethyl ester to yield the desired carboxylic acid.

G cluster_0 Preparation of Key Intermediates cluster_1 Hantzsch Thiazole Synthesis cluster_2 Final Product Formation Oxane-3-carboxylic acid Oxane-3-carboxylic acid Oxane-3-carboxamide Oxane-3-carboxamide Oxane-3-carboxylic acid->Oxane-3-carboxamide 1. SOCl2 2. NH4OH Oxane-3-carbothioamide Oxane-3-carbothioamide Oxane-3-carboxamide->Oxane-3-carbothioamide Lawesson's Reagent Ethyl 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylate Ethyl 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylate Ethyl acetoacetate Ethyl acetoacetate Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Ethyl acetoacetate->Ethyl 2-chloro-3-oxobutanoate SO2Cl2 Ethyl 2-chloro-3-oxobutanoate->Ethyl 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylate Condensation 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Ethyl 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylate->4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of Key Intermediates

The synthesis of the requisite oxane-3-carboxylic acid can be achieved through various established methods. One common approach involves the oxidation of a corresponding primary alcohol, 3-(hydroxymethyl)oxane.

  • Materials: 3-(hydroxymethyl)oxane, Jones reagent (CrO₃ in H₂SO₄/acetone) or other suitable oxidizing agent (e.g., TEMPO/bleach), acetone, sulfuric acid, sodium bisulfite, diethyl ether, magnesium sulfate.

  • Procedure:

    • Dissolve 3-(hydroxymethyl)oxane (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture to 0 °C in an ice bath.

    • Slowly add Jones reagent (2.0-2.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Quench the excess oxidant by the careful addition of isopropanol or a saturated aqueous solution of sodium bisulfite until the green color persists.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxane-3-carboxylic acid.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Expertise & Experience: The choice of oxidizing agent is critical. Jones oxidation is a robust and high-yielding method for primary alcohols, but it involves chromium, which has environmental concerns. Milder and more environmentally benign methods like TEMPO-catalyzed oxidation can also be employed. The temperature must be carefully controlled during the addition of the oxidant to prevent over-oxidation and side reactions.

The conversion of the carboxylic acid to the corresponding primary amide is a standard transformation, typically proceeding through an activated acyl intermediate such as an acid chloride.

  • Materials: Oxane-3-carboxylic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), ammonium hydroxide (NH₄OH), sodium bicarbonate.

  • Procedure:

    • In a fume hood, suspend oxane-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (3-5 eq) and add a catalytic amount of dimethylformamide (DMF).

    • Gently reflux the mixture for 1-2 hours until the evolution of gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) and stirred concentrated solution of ammonium hydroxide (excess).

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product into DCM. Wash the organic layer with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford oxane-3-carboxamide.

Trustworthiness: The formation of the acid chloride is a crucial step. The use of a catalytic amount of DMF facilitates the reaction. It is important to remove all excess thionyl chloride before adding ammonium hydroxide to prevent unwanted side reactions.

The thionation of the amide to the corresponding thioamide is efficiently achieved using Lawesson's reagent.

  • Materials: Oxane-3-carboxamide, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide], anhydrous toluene or tetrahydrofuran (THF).

  • Procedure:

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxane-3-carboxamide (1.0 eq) in anhydrous toluene or THF.

    • Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the stirred solution.

    • Heat the reaction mixture to reflux (80-110 °C depending on the solvent) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Authoritative Grounding: The use of Lawesson's reagent is a well-established and mild method for the conversion of amides to thioamides, often providing high yields and tolerating a wide range of functional groups.[1][2]

This α-haloketone is a key component in the Hantzsch synthesis and can be prepared by the chlorination of ethyl acetoacetate.

  • Materials: Ethyl acetoacetate, sulfuryl chloride (SO₂Cl₂), dichloromethane (DCM).

  • Procedure:

    • In a flask protected from light, dissolve ethyl acetoacetate (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or ¹H NMR to confirm the consumption of the starting material.

    • Carefully wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution to remove any unreacted sulfuryl chloride and acidic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude ethyl 2-chloro-3-oxobutanoate is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Part 2: Hantzsch Thiazole Synthesis

This is the core reaction where the thiazole ring is constructed.

  • Materials: Oxane-3-carbothioamide, crude ethyl 2-chloro-3-oxobutanoate, ethanol, triethylamine (optional).

  • Procedure:

    • Dissolve oxane-3-carbothioamide (1.0 eq) in ethanol in a round-bottom flask.

    • Add the crude ethyl 2-chloro-3-oxobutanoate (1.0-1.2 eq) to the solution.

    • Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Expertise & Experience: The Hantzsch synthesis is a robust reaction, and for many substrates, it proceeds efficiently in a protic solvent like ethanol without the need for an additional base.[3][4] In some cases, a non-nucleophilic base like triethylamine can be added to neutralize the HCl generated during the reaction, which may improve the yield.

G cluster_0 Hantzsch Thiazole Synthesis Mechanism Thioamide Thioamide Thioimidate intermediate Thioimidate intermediate Thioamide->Thioimidate intermediate Nucleophilic attack on α-haloketone Hydroxythiazoline intermediate Hydroxythiazoline intermediate Thioimidate intermediate->Hydroxythiazoline intermediate Intramolecular cyclization Thiazole product Thiazole product Hydroxythiazoline intermediate->Thiazole product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Part 3: Final Product Formation

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

  • Materials: Ethyl 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylate, sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2-3 eq).

    • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

    • If no precipitate forms, the product can be extracted from the acidified aqueous solution with ethyl acetate. The organic extracts are then combined, dried, and concentrated to yield the final product.

Data Presentation

StepReactantsReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1.2 Oxane-3-carboxylic acidSOCl₂, NH₄OHDCMReflux2-385-95
1.3 Oxane-3-carboxamideLawesson's reagentTolueneReflux2-670-90
1.4 Ethyl acetoacetateSO₂Cl₂DCM0 - RT12-16>90 (crude)
2.1 Oxane-3-carbothioamide, Ethyl 2-chloro-3-oxobutanoate-EthanolReflux4-860-80
3.1 Ethyl 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylateNaOHEtOH/H₂OReflux2-480-95

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: For solid compounds, the melting point is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation of the intermediates and the final product. Expected signals for the final product would include:

    • A singlet for the methyl group on the thiazole ring.

    • Multiplets for the protons of the oxane ring.

    • A broad singlet for the carboxylic acid proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=O of the carboxylic acid and the C=N and C-S bonds of the thiazole ring.

References

  • Ozturk, T.; Ertas, E.; Mert, O. A Berzelius Reagent, Phosphorus Pentasulfide and Lawesson's Reagent in Organic Synthesis. Chem. Rev.2007 , 107 (11), 5210–5278. [Link]

  • Thomsen, I.; Clausen, K.; Scheibye, S.; Lawesson, S.-O. Thiation with 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-Disulfide: N-Methylthiopyrrolidone. Org. Synth.1984 , 62, 158. [Link]

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Meng, G.; Wang, M.; Zheng, A.; Dou, J.; Guo, Z. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chem. Lett. Rev.2014 , 7 (2), 133-138. [Link]

Sources

Application

How to dissolve 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid in DMSO for cell assays

Application Note & Protocol Topic: Strategic Dissolution of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid in DMSO for Robust and Reproducible Cell-Based Assays Audience: Researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Strategic Dissolution of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid in DMSO for Robust and Reproducible Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the dissolution and application of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. As a member of the thiazole class of heterocyclic compounds, it possesses structural features—notably a carboxylic acid moiety—that require specific handling to ensure complete solubilization and prevent precipitation upon dilution into aqueous cell culture media.[1][2] This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, establishing a robust, self-validating workflow. We present detailed protocols for preparing high-concentration stock solutions, determining cell line-specific DMSO tolerance, and executing a reliable serial dilution and cell-dosing strategy to maintain compound solubility and generate reproducible data.

Introduction: The Challenge of the Solvent

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry.[1] Like many promising small molecules, its utility in in vitro biological systems is predicated on its successful delivery to the cellular environment. The compound's aromatic thiazole core suggests solubility in organic solvents, while the polar carboxylic acid and oxane groups add complexity.[3][4][5]

Dimethyl Sulfoxide (DMSO) is the solvent of choice for an extensive range of compounds in drug discovery due to its remarkable solubilizing power.[6][7] However, its use is not without significant challenges:

  • Cytotoxicity: DMSO can be toxic to cells, with effects varying significantly based on cell type, exposure duration, and concentration.[8][9][10] It is imperative to maintain the final assay concentration of DMSO at a non-perturbing level, typically well below 0.5%.[6]

  • Hygroscopicity and Precipitation: DMSO is highly hygroscopic, readily absorbing moisture from the atmosphere. This absorbed water can decrease the solubility of certain compounds, particularly those with functional groups like carboxylic acids, leading to precipitation.[2] Furthermore, the "solvent-shift" that occurs when a concentrated DMSO stock is diluted into aqueous media is a primary cause of compound precipitation, leading to inaccurate dosing and non-reproducible results.[6][11]

This application note provides the expertise-driven protocols necessary to navigate these challenges effectively.

Safety and Handling Precautions

All procedures should be performed in a certified chemical fume hood by personnel trained in laboratory safety.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental DMSO contact).

  • Compound Handling: While specific toxicity data for this compound is limited, related thiazole structures may exhibit acute toxicity and skin/eye irritation.[12] Handle the solid compound with care, avoiding inhalation of dust or direct contact with skin.

  • DMSO Handling: DMSO facilitates the absorption of chemicals through the skin. Avoid direct contact. Dispose of DMSO-containing waste according to your institution's hazardous waste guidelines.

Required Materials and Equipment

  • Compound: 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1410694-99-3, M.W. 227.28 g/mol )[13]

  • Solvent: Anhydrous, cell culture-grade DMSO (≤0.02% water).

  • Equipment:

    • Calibrated analytical balance

    • Class A volumetric flasks[14]

    • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

    • Calibrated single-channel pipettes (P10, P200, P1000)

    • Vortex mixer

    • Water bath sonicator (optional)

    • Cell culture incubator, biosafety cabinet, and standard cell culture plastics

  • Reagents:

    • Cell line of interest

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

    • Phosphate-Buffered Saline (PBS)

Experimental Protocols

The following workflow is designed to ensure compound integrity and experimental success. It begins with creating a stable stock solution, validates the solvent's impact on the biological system, and concludes with a reliable method for cell treatment.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_assay Phase 3: Application Compound Weigh Solid Compound DMSO Add Anhydrous DMSO Compound->DMSO Stock Prepare 10 mM Master Stock Solution (Protocol 4.1) DMSO->Stock Aliquot Aliquot & Store -80°C Stock->Aliquot Serial Serial Dilution in 100% DMSO (Protocol 4.3) Aliquot->Serial Use one aliquot Toxicity Determine Max DMSO Tolerance of Cells (Protocol 4.2) Result Establish Final Assay DMSO Conc. (e.g., ≤0.1%) Toxicity->Result Dose Final Dilution into Cell Culture Medium (Protocol 4.3) Result->Dose Inform final dilution factor Serial->Dose Assay Perform Cell-Based Assay Dose->Assay G cluster_dmso_dilution Step 1: Serial Dilution in 100% DMSO cluster_media_dilution Step 2: Final Dosing (Example: 1:1000 Dilution) S1 10 mM Stock (Master) S2 1 mM S1->S2 1:10 (10 µL + 90 µL DMSO) S3 100 µM S2->S3 1:10 Pipette S2->Pipette Final Conc: 1 µM S4 10 µM S3->S4 1:10 S3->Pipette Final Conc: 100 nM S5 1 µM S4->S5 1:10 S4->Pipette Final Conc: 10 nM S5->Pipette Final Conc: 1 nM Well Cell Culture Well (e.g., 999 µL Media) Pipette->Well

Diagram 2: Serial dilution workflow in 100% DMSO followed by final dosing into media.
  • Prepare Intermediate Stocks: Thaw one aliquot of your 10 mM master stock. Perform a serial 1:10 dilution series in 100% anhydrous DMSO to create a range of intermediate stock concentrations. (See Diagram 2).

    • Example: To make a 1 mM stock, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Vortex well. Use this new 1 mM stock to make the next dilution.

  • Calculate Final Dosing Volume: The goal is to add a very small volume of the DMSO stock to the culture medium, keeping the final DMSO concentration below the maximum determined in Protocol 4.2. A 1:1000 dilution (1 µL of stock into 999 µL of medium) results in a final DMSO concentration of 0.1%.

  • Dose the Cells:

    • Ensure your cell plates are ready with pre-warmed complete medium.

    • For each desired final concentration, take the corresponding intermediate DMSO stock.

    • Pipette the small volume (e.g., 1 µL for a 1:1000 dilution) directly into the medium in the well. Crucially, dispense the liquid below the surface of the medium and immediately mix gently by swirling the plate or by pipetting up and down a few times without creating bubbles. This rapid dispersal is key to preventing precipitation.

    • Vehicle Control: In separate wells, add the same volume of 100% DMSO (e.g., 1 µL) to the medium to serve as the vehicle control.

  • Incubate: Return the plate to the incubator for the desired treatment period.

Best Practices and Troubleshooting

  • Always Use a Vehicle Control: Every experiment must include cells treated with the same final concentration of DMSO as the highest concentration of the compound-DMSO solution. This is non-negotiable for valid data. [6]* Visual Inspection: After adding the compound to the media, visually inspect the wells under a microscope for any signs of precipitation (e.g., crystals, cloudiness). If precipitation is observed, the concentration may be above the compound's aqueous solubility limit.

  • Avoid Freeze-Thaw Cycles: Use single-use aliquots of the master stock solution to ensure consistency and prevent compound degradation or precipitation caused by repeated temperature changes. [2][6]* DMSO Quality: Always use high-purity, anhydrous, cell culture-grade DMSO. An opened bottle will absorb atmospheric water over time, which can compromise the solubility of carboxylic acids. [2]

References

  • NextSDS. (n.d.). 4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid - Chemical Substance Information. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR, 6(6).
  • CX Instrument. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Costa, P. M., et al. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. Retrieved from [Link]

  • Jain, N., & Singh, B. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Neliti.
  • de Matos, M. G., et al. (2015).
  • Rodrigues, M. T., et al. (2016). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Applied Oral Science, 24(5), 442-448.
  • Fathy, U. (2024).
  • Gálvez-Llompart, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4549.
  • Cold Spring Harbor Labor
  • Moody, G. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Retrieved from [Link]

  • Belskaya, N. P., et al. (n.d.). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Biela, A., et al. (2019). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • Hochlowski, J., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]

  • Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. Retrieved from [Link]

  • Povalac, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 670.

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Abstract This application note details the development and validation of a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methyl-2-(oxan-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid. This novel heterocyclic compound is of interest in pharmaceutical research. The developed method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and stability testing. The method utilizes a C18 stationary phase with a gradient elution of a buffered aqueous mobile phase and an organic modifier, ensuring optimal resolution and peak shape. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry.[6] Its structure comprises a thiazole ring, an oxane moiety, and a carboxylic acid functional group, which contribute to its physicochemical properties and potential biological activity.[6] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of such compounds throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[7]

The primary challenge in developing an HPLC method for this analyte lies in its acidic nature and potential for polarity, which can lead to poor retention and peak tailing on traditional reversed-phase columns.[8][9] This application note describes a systematic approach to developing a robust RP-HPLC method by carefully selecting the stationary phase, mobile phase composition, and other chromatographic parameters to achieve optimal separation and peak symmetry.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

PropertyValue/InformationSource
Molecular Formula C10H13NO3S[10]
Molecular Weight 227.28 g/mol [10]
Chemical Structure A thiazole ring substituted with a methyl group, an oxane ring, and a carboxylic acid group.[6]
pKa (estimated) The carboxylic acid group suggests an acidic pKa, likely in the range of 3-5, typical for thiazole carboxylic acids.[11][12][13][14][15] The thiazole ring may also exhibit a pKa around 4.5.[15]N/A
logP (estimated) The presence of the oxane and carboxylic acid groups suggests a relatively low logP value, indicating moderate polarity.[12][14]N/A
Solubility Expected to be soluble in polar organic solvents like methanol and ethanol.[6]N/A

The acidic nature of the carboxylic acid group is a critical factor. To ensure good peak shape and consistent retention, the pH of the mobile phase should be controlled to be at least one pH unit away from the analyte's pKa.[16]

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical and systematic progression of experiments. The workflow is designed to first establish retention and then optimize the separation for resolution, peak shape, and analysis time.

Caption: A streamlined workflow for HPLC method development.

PART 1: Initial Screening - Column and Mobile Phase Selection

Objective: To achieve adequate retention of the analyte on a reversed-phase column.

Rationale: Given the polar and acidic nature of the analyte, a standard C18 column is a good starting point for reversed-phase chromatography.[16] However, other stationary phases with different selectivities, such as phenyl or polar-endcapped columns, can also be considered if retention or peak shape is problematic on a C18 column.[16][17] For the mobile phase, a combination of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is standard. Acetonitrile is often preferred due to its lower viscosity and UV transparency.

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm (or a wavelength of maximum absorbance determined by UV scan).

  • Initial Gradient: Start with a high aqueous composition (e.g., 95% A) and run a linear gradient to a high organic composition (e.g., 95% B) over 20 minutes.

PART 2: Optimization of Mobile Phase pH and Buffer

Objective: To improve peak shape and control retention time.

Rationale: For ionizable compounds like carboxylic acids, the mobile phase pH is a critical parameter.[18] By adjusting the pH to be well below the pKa of the carboxylic acid (pKa ~3-5), the analyte will be in its neutral, protonated form, leading to better retention and symmetrical peaks on a reversed-phase column.[17] A buffer is used to maintain a constant pH throughout the analysis.[16] Phosphate buffers are common, but volatile buffers like formate or acetate are preferred for LC-MS compatibility.[16]

Protocol:

  • Prepare a series of mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer (e.g., 10-20 mM phosphate or formate buffer).

  • Analyze the standard solution using the initial gradient conditions with each mobile phase.

  • Evaluate the chromatograms for peak shape (asymmetry), retention time, and resolution from any impurities.

  • Select the pH that provides the best peak symmetry and adequate retention. A buffer concentration of 10-50 mM is typically sufficient.[16]

PART 3: Optimization of the Gradient Elution

Objective: To achieve the desired resolution and minimize the analysis time.

Rationale: Once the optimal mobile phase pH is determined, the gradient profile can be optimized to fine-tune the separation. The goal is to have a resolution of greater than 1.5 between the main peak and any impurities while keeping the run time as short as possible.[7]

Protocol:

  • Based on the initial screening run, adjust the starting and ending percentages of the organic modifier (Mobile Phase B).

  • Modify the slope of the gradient to improve the separation of closely eluting peaks. A shallower gradient will increase resolution but also increase the run time.

  • Introduce isocratic hold steps in the gradient where necessary to improve the resolution of specific peak pairs.

  • The final optimized method should provide a robust and reproducible separation.

Final Optimized HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.8 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 15 minutes, hold at 30% A for 2 minutes, return to 70% A over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector UV at 265 nm

Method Validation

The optimized HPLC method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5] The following validation parameters were evaluated:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of potential impurities or degradation products. This was demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. A calibration curve was constructed by plotting the peak area against the concentration of the analyte over a range of 50% to 150% of the target concentration. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: The closeness of the test results to the true value. This was determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results. This was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for replicate injections should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. These were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. This was evaluated by slightly changing parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Validation Results Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timeComplies
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD) ≤ 2.0%< 1.0%
Robustness System suitability parameters metComplies

Conclusion

A specific, accurate, precise, and robust RP-HPLC method for the quantitative analysis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid has been successfully developed and validated. The method utilizes a C18 column with a phosphate-buffered mobile phase at a controlled pH to ensure optimal peak shape and retention. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment for routine analysis and stability studies.

References

  • Trust Your Science. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]

  • Journal of Chemical Education. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • ACS Publications. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology. [Link]

  • International Journal of Novel Research and Development. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC. [Link]

  • ResearchGate. Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

  • Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

  • SlideShare. Ich guidelines for validation final. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • National Institutes of Health. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • NextSDS. 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • ChemBK. 4-METHYL-2-PHENYL-THIAZOLE-5-CARBOXYLIC ACID. [Link]

  • Semantic Scholar. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. [Link]

  • ACS Publications. pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. Industrial & Engineering Chemistry Research. [Link]

  • NextSDS. 2-(oxan-4-yl)-1,3-thiazole-5-carboxylic acid. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic Acid in Modern Organic Synthesis

Introduction: A Privileged Scaffold for Discovery The 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic building block of significant interest to the medicinal chemistry and drug development communi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Discovery

The 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. Its structure combines several key features: a 1,3-thiazole ring, a known "privileged structure" in medicinal chemistry, with a carboxylic acid handle for diverse functionalization.[1][2] The presence of the oxane (tetrahydropyran) moiety adds three-dimensional character and potential hydrogen bond accepting capabilities, while the methyl group can influence binding interactions and metabolic stability.

This document serves as a technical guide for researchers, providing field-proven protocols for the application of this building block in several critical synthetic transformations. The methodologies are designed to be robust and adaptable, explaining the underlying chemical principles to empower scientists to tailor these reactions to their specific synthetic targets.

Application 1: Amide Bond Formation via Carbodiimide Activation

The construction of amide bonds is arguably the most frequent reaction in drug discovery.[3] The carboxylic acid of our title compound can be readily activated to couple with a wide array of primary and secondary amines, forming a stable amide linkage.

Causality and Experimental Rationale: The protocol below employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. However, this intermediate can also rearrange to a stable N-acylurea byproduct. The role of HOBt is critical; it rapidly traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and efficiently acylates the target amine.[1][3] A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is included to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation.

Protocol: EDC/HOBt Mediated Amide Coupling

Materials & Reagents:

  • 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq)

  • Target Amine (Primary or Secondary) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add the target amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the internal temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired amide.

Data Summary: Amide Coupling
ParameterExpected Value/Observation
Reaction Time 12 - 18 hours
Typical Yield 60 - 95% (amine dependent)
Purification Silica Gel Chromatography
Key ¹H NMR Signal Appearance of a new amide N-H signal (typically broad, δ 7-9 ppm)
Workflow Diagram: Amide Synthesis

G cluster_start Starting Materials cluster_reagents Reagents Thiazole_Acid 4-Methyl-2-(oxan-3-yl)-1,3- thiazole-5-carboxylic acid Coupling EDC / HOBt DIPEA, DMF Thiazole_Acid->Coupling Amine R-NH₂ (Amine) Amine->Coupling Product Target Amide Product Coupling->Product Room Temp, 12-18h

Caption: Amide bond formation workflow.

Application 2: Steglich Esterification

For the synthesis of ester derivatives, which are common in prodrug strategies and for modulating physicochemical properties, the Steglich esterification offers a mild and effective route.

Causality and Experimental Rationale: This method utilizes Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a highly effective acylation catalyst.[4] Similar to EDC, DCC activates the carboxylic acid. However, the key to this reaction's success under mild conditions is DMAP. DMAP is a superior nucleophilic catalyst that reacts with the activated acid intermediate to form a highly reactive N-acylpyridinium salt. This salt is much more susceptible to attack by even sterically hindered alcohols than the corresponding O-acylisourea.[4] The main byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be conveniently removed by filtration.

Protocol: DCC/DMAP Mediated Esterification

Materials & Reagents:

  • 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq)

  • Target Alcohol (Primary or Secondary) (1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq), the target alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise. A white precipitate (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with additional DCM.

  • Wash the filtrate with 0.5 N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate) to afford the pure ester.

Data Summary: Esterification
ParameterExpected Value/Observation
Reaction Time 4 - 6 hours
Typical Yield 75 - 95%
Byproduct Dicyclohexylurea (DCU) precipitate
Key ¹³C NMR Signal Appearance of a new ester carbonyl signal (δ ~160-170 ppm)
Workflow Diagram: Ester Synthesis

G Thiazole_Acid 4-Methyl-2-(oxan-3-yl)-1,3- thiazole-5-carboxylic acid Reagents DCC, cat. DMAP DCM, 0°C to RT Thiazole_Acid->Reagents Alcohol R-OH (Alcohol) Alcohol->Reagents Filtration Filter DCU Byproduct Reagents->Filtration Product Target Ester Product Filtration->Product

Caption: Steglich esterification workflow.

Application 3: Decarboxylative Cross-Coupling for C-C Bond Formation

A modern and powerful application of heterocyclic carboxylic acids is their use in palladium-catalyzed decarboxylative cross-coupling reactions. This strategy allows the direct formation of a C-C bond at the 5-position of the thiazole ring, replacing the carboxylic acid group with an aryl or heteroaryl moiety.[5][6]

Causality and Experimental Rationale: This transformation leverages a bimetallic system, typically involving a palladium catalyst and a silver(I) salt, often Ag₂CO₃.[5] The reaction is believed to proceed through several key steps:

  • The thiazole carboxylic acid coordinates to the silver salt, facilitating decarboxylation to form a silver-thiazolyl intermediate.

  • Transmetalation of the thiazolyl group from silver to the palladium catalyst occurs.

  • The aryl halide undergoes oxidative addition to the palladium center.

  • Reductive elimination from the resulting palladium(IV) or palladium(II) species forms the new C-C bond and regenerates the active palladium catalyst. The choice of a silver salt is crucial, as other bases are often ineffective in promoting this specific transformation.[5]

Protocol: Palladium/Silver-Mediated Decarboxylative Arylation

Materials & Reagents:

  • 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq)

  • Aryl or Heteroaryl Halide (Iodide or Bromide) (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol %)

  • Triphenylphosphine (PPh₃) (10 mol %)

  • Silver(I) Carbonate (Ag₂CO₃) (2.0 eq)

  • Anhydrous Toluene/DMA (10:1 v/v)

Procedure:

  • To a Schlenk tube, add 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and Ag₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add the anhydrous Toluene/DMA solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 110-120 °C in an oil bath for 12-24 hours.

  • Monitor the reaction by LC-MS for the disappearance of starting material and loss of CO₂ (by mass).

  • After cooling to room temperature, dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the 5-aryl-thiazole product.

Data Summary: Decarboxylative Coupling
ParameterExpected Value/Observation
Reaction Temperature 110 - 120 °C
Typical Yield 50 - 85%
Key Spectroscopic Change Disappearance of carboxylic acid proton in ¹H NMR; loss of COOH carbon in ¹³C NMR.
Logical Diagram: Decarboxylative Coupling

G Input Thiazole-5-COOH + Ar-X Process Decarboxylation & Cross-Coupling (110-120°C) Input->Process Catalyst Pd(OAc)₂ / PPh₃ Ag₂CO₃ Catalyst->Process Output 5-Aryl-Thiazole + CO₂ + AgX Process->Output

Caption: Decarboxylative C-C bond formation.

References

  • Daugulis, O., et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. Available at: [Link]

  • Jadhav, S. et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Krska, S. W., et al. (2022). Accessing Diverse Azole Carboxylic Acid Building Blocks via Mild C–H Carboxylation: Parallel, One-Pot Amide Couplings and Machine-Learning-Guided Substrate Scope Design. Journal of the American Chemical Society. Available at: [Link]

  • Krska, S. W., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Available at: [Link]

  • Li, J., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. Available at: [Link]

  • Kilaru, R. B., et al. (2014). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Google Patents. (2011). Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents.
  • NextSDS. (2023). 4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid. NextSDS. Available at: [Link]

  • Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Organic Syntheses. Available at: [Link]

  • Kilaru, R. B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed. Available at: [Link]

  • Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Ahmad, S., et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. PubMed. Available at: [Link]

  • New Drug Approvals. (2016). Febuxostat. New Drug Approvals. Available at: [Link]

  • Brandsma, L., et al. (1983). The synthesis of thiazole-2- and of thiazole-5-carboxylic acid via a halogen-metal exchange reaction. ResearchGate. Available at: [Link]

  • Wikipedia. Decarboxylative cross-coupling. Wikipedia. Available at: [Link]

  • RSC Publishing. (2021). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing. Available at: [Link]

  • Hranjec, M., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • Meng, G., et al. (2016). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. MDPI. Available at: [Link]

  • Wu, J., et al. (2017). Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[3][7]imidazo[2,1-b]thiazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for In vivo Dosing of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid and other novel small molecule thiazole derivatives. Given the limited public data on this specific compound, this document synthesizes established principles of preclinical formulation, dose determination, and administration for poorly soluble compounds. The protocols herein are designed to be adaptable and emphasize the critical need for compound-specific optimization and validation.

Introduction: The Therapeutic Potential of Thiazole Carboxylic Acids

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Derivatives of 4-methylthiazole-5-carboxylic acid, for instance, have been investigated for their potential as anti-cancer and anti-diabetic agents.[1][2][3] The subject of this guide, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, is a heterocyclic compound with potential applications in medicinal chemistry.[4] Successful preclinical evaluation of such compounds necessitates robust and reproducible in vivo dosing protocols.

A primary challenge in the in vivo assessment of many novel chemical entities is their poor aqueous solubility.[5][6] This can lead to low and variable bioavailability, hindering the accurate evaluation of a compound's pharmacodynamic and toxicological profile.[5][7] Therefore, the selection of an appropriate formulation and administration route is a critical first step in any in vivo study. This guide will walk through the logical progression from initial physicochemical characterization to the development of tailored dosing protocols.

Pre-formulation Assessment: Understanding Your Compound

Before any in vivo work commences, a thorough understanding of the physicochemical properties of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is essential.

Table 1: Key Physicochemical Parameters for Formulation Development

ParameterImportanceRecommended Method(s)
Aqueous Solubility Determines the feasibility of simple aqueous formulations.Equilibrium solubility measurement in water and relevant buffers (e.g., pH 2, 6.8, 7.4).
pKa Predicts the ionization state at different physiological pHs, impacting solubility and permeability.Potentiometric titration or computational prediction.
LogP/LogD Indicates the lipophilicity of the compound, which influences its absorption and distribution.Shake-flask method (octanol/water) or reverse-phase HPLC.
Melting Point Provides an indication of the compound's crystal lattice energy and can influence the choice of formulation strategy (e.g., amorphous solid dispersions).Differential Scanning Calorimetry (DSC).
Chemical Stability Ensures the compound does not degrade in the chosen vehicle or under physiological conditions.HPLC-based stability assessment in various solvents and pH conditions over time.

Formulation Development for Poorly Soluble Compounds

For compounds with low aqueous solubility, several formulation strategies can be employed to enhance bioavailability for preclinical studies. The choice of formulation depends on the compound's properties, the desired route of administration, and the study's objectives.

Common Formulation Strategies
  • Solutions: The simplest approach involves dissolving the compound in a suitable vehicle. This may require the use of co-solvents, pH adjustment, or complexing agents.[7]

  • Suspensions: If the compound cannot be fully dissolved, a suspension can be prepared by dispersing the solid compound in a liquid vehicle. This often requires the use of suspending and wetting agents to ensure a uniform and stable dispersion.[7]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving or suspending the compound in oils, surfactants, or mixtures thereof can significantly enhance absorption, particularly for oral administration.[5][7]

  • Solid Dispersions: Dispersing the compound in a solid polymer matrix in an amorphous state can improve its dissolution rate and, consequently, its bioavailability.[6][7]

Vehicle Selection

The selection of excipients is critical and must be guided by the chosen formulation strategy and the route of administration. A database of safe and tolerable excipients for various animal species is an invaluable resource.[5]

Table 2: Common Excipients for Preclinical Formulations

Excipient TypeExamplesUse
Aqueous Vehicles Saline (0.9% NaCl), Phosphate Buffered Saline (PBS), Water for InjectionVehicle for soluble compounds.
Co-solvents Propylene glycol, Polyethylene glycol (PEG) 300/400, Ethanol, Dimethyl sulfoxide (DMSO)To increase the solubility of poorly soluble compounds. Note: DMSO can be toxic and should be used in low concentrations.[6]
Suspending Agents Carboxymethylcellulose (CMC), Methylcellulose, Hydroxypropyl methylcellulose (HPMC)To increase the viscosity of the vehicle and prevent settling of particles in a suspension.
Wetting Agents/Surfactants Tween® 80, Polysorbate 80, Solutol® HS 15To reduce the surface tension between the solid particles and the vehicle in a suspension, improving dispersion.[5]
Oils Corn oil, Sesame oil, Miglyol® 812Vehicle for lipophilic compounds in lipid-based formulations.

In vivo Dosing Protocols

The following protocols are generalized and must be optimized for the specific compound and experimental model. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for the care and use of laboratory animals.

Dose Calculation

The dose of the inhibitor to be administered should be determined empirically, often starting with a dose-range finding study.[8] If in vitro data such as IC50 or EC50 values are available, a starting dose for in vivo studies can be estimated. A common starting point is a dose that is expected to achieve a plasma concentration 5 to 10 times the in vitro IC50 value.

Sample Calculation:

  • Desired Plasma Concentration: If the IC50 of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is, for example, 100 nM, a target in vivo concentration might be 500 nM.

  • Volume of Distribution: Assuming a 25g mouse with a volume of distribution of approximately 70% of its body weight, the volume is ~17.5 mL.

  • Amount to Inject:

    • 500 nM = 500 nmoles/L = 0.5 µmoles/L

    • Molecular Weight of C10H13NO3S = 227.28 g/mol

    • 0.5 µmoles/L = 0.5 * 227.28 µg/L = 113.64 µg/L

    • Required amount = 113.64 µg/L * 0.0175 L = 1.99 µg per mouse.

  • Dose in mg/kg:

    • (1.99 µg / 25 g) * 1000 g/kg = 79.6 µg/kg ≈ 0.08 mg/kg.

This is a simplified estimation and does not account for bioavailability, metabolism, or clearance. Therefore, a dose-escalation study is crucial.

Protocol for Preparation of a Suspension for Oral Gavage (PO)

This protocol is suitable for compounds that are not sufficiently soluble for a solution-based formulation.

Objective: To prepare a homogenous suspension of the compound for oral administration.

Materials:

  • 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

  • Vehicle (e.g., 0.5% CMC in purified water)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Calibrated balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required amount of the compound and vehicle based on the desired dose concentration and the number of animals to be dosed.

  • Weigh the compound accurately.

  • If necessary, reduce the particle size of the compound using a mortar and pestle.

  • In a suitable container, add a small amount of the vehicle to the compound to create a paste.

  • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.[7]

  • Place the container on a magnetic stirrer and stir continuously to ensure a consistent dispersion.

  • Visually inspect for homogeneity before each dose administration. Continue stirring during the dosing procedure if the suspension is prone to settling.[7]

Protocol for Intraperitoneal (IP) Injection

IP injection is a common parenteral route for small animals.[9]

Objective: To administer the compound directly into the peritoneal cavity.

Materials:

  • Formulated compound (solution or fine suspension)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Prepare the dosing formulation under sterile conditions if possible.

  • Properly restrain the animal.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement.

  • Inject the calculated volume of the formulation slowly and steadily.

  • Withdraw the needle and monitor the animal for any adverse reactions.

Experimental Workflow for a Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

PK_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation Baseline_Sample Baseline Blood Sample (t=0) Animal_Acclimation->Baseline_Sample Dose_Admin Dose Administration (PO, IP, or IV) Baseline_Sample->Dose_Admin Blood_Collection Timed Blood Collection (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_Admin->Blood_Collection Tissue_Harvest Tissue Harvest (Terminal) Blood_Collection->Tissue_Harvest Sample_Processing Plasma/Tissue Processing Blood_Collection->Sample_Processing Tissue_Harvest->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling

Caption: Workflow for a typical in vivo pharmacokinetic study.

Considerations for Study Design and Data Interpretation

  • Maximum Tolerated Dose (MTD) Studies: It is advisable to conduct an MTD study to determine the highest dose that can be administered without causing unacceptable toxicity.[8]

  • Pharmacodynamic (PD) Studies: These studies aim to correlate the drug concentration at the site of action with the observed pharmacological effect.

  • Control Groups: Appropriate control groups are essential for valid data interpretation. These should include a vehicle control group to account for any effects of the formulation itself.[8]

  • Data Analysis: The results of PK studies are used to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. These parameters are crucial for designing effective dosing regimens for subsequent efficacy studies.[10]

Troubleshooting Common Issues

  • Low Bioavailability: This is a common issue with poorly soluble compounds.[7] Consider alternative formulation strategies such as lipid-based formulations or particle size reduction.[5][11]

  • High Variability in Exposure: This can be due to inconsistent formulation or administration technique. Ensure the formulation is homogenous and the dosing procedure is standardized.

  • Adverse Events: Monitor animals closely for any signs of toxicity. If adverse events are observed, consider reducing the dose or modifying the formulation.

Conclusion

The successful in vivo evaluation of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid hinges on the development of a robust and appropriate dosing protocol. By systematically characterizing the compound's physicochemical properties and exploring various formulation strategies, researchers can design studies that yield reliable and reproducible data. The protocols and guidelines presented here provide a framework for this process, emphasizing the iterative nature of formulation development and the importance of careful experimental design and execution.

References

  • PMC. Insoluble drug delivery strategies: review of recent advances and business prospects. Available from: [Link]

  • BioDuro. Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. 2020. Available from: [Link]

  • PMC. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... Available from: [Link]

  • PubMed. 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. 2017. Available from: [Link]

  • Stanford Medicine. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • PMC. On precision dosing of oral small molecule drugs in oncology. 2020. Available from: [Link]

  • PubMed. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. 2014. Available from: [Link]

  • PubMed. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. 2017. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established principles of heterocyclic chemistry, particularly the Hantzsch thiazole synthesis, and is supported by peer-reviewed literature.

I. Synthesis Overview & Key Challenges

The synthesis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is typically achieved through a multi-step process. The core of this synthesis is the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[1][2] This is generally followed by the hydrolysis of an intermediate ester to yield the final carboxylic acid.

The primary challenges in this synthesis often revolve around maximizing the yield and purity of the final product. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical, actionable solutions.

II. Troubleshooting Guide: From Starting Materials to Final Product

This section is structured to follow the logical progression of the synthesis, addressing potential issues at each critical stage.

A. Starting Material Synthesis and Purity

A successful synthesis begins with high-quality starting materials. The primary precursors for the thiazole ring formation are a thioamide and an α-haloketone.

Question 1: I am having difficulty synthesizing or sourcing 2-(oxan-3-yl)thioamide. What are the recommended methods for its preparation?

Answer: The synthesis of thioamides from their corresponding amides is a common transformation in organic chemistry. Several methods can be employed, with the choice often depending on the scale and available reagents. A widely used and effective method involves the use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[3]

Representative Protocol: Synthesis of 2-(oxan-3-yl)thioamide

  • To a stirred solution of 2-(oxan-3-yl)acetamide (1 equivalent) in anhydrous tetrahydrofuran (THF), add Lawesson's reagent (0.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Question 2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis are a common issue and can often be traced back to a few key factors:

  • Purity of Starting Materials: The α-haloketone, such as ethyl 2-chloroacetoacetate, can be unstable and should be used when fresh or purified before use.[4][5] Impurities in the thioamide can also lead to side reactions.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The Hantzsch synthesis often requires heating.[1] It is advisable to monitor the reaction's progress by TLC to determine the optimal reaction time, as prolonged heating can lead to product decomposition.[4] While alcohols like ethanol are commonly used, a mixture of ethanol and water has also been shown to be effective in some cases.[6]

  • Incomplete Reaction: If the reaction has not gone to completion, unreacted starting materials will remain, thus lowering the yield. Consider optimizing the reaction time and temperature.[4]

Troubleshooting Low Yields in Hantzsch Synthesis

Parameter Potential Issue Recommended Action
Temperature Reaction too slow at room temperature.Gradually increase the temperature and monitor by TLC.[1]
Reaction Time Incomplete conversion of starting materials.Monitor the reaction by TLC to determine the optimal duration.[4]
Solvent Poor solubility of reactants or unfavorable reaction kinetics.Experiment with different solvents, such as ethanol, methanol, or ethanol/water mixtures.[6]
Reagent Purity Degradation of α-haloketone or impurities in thioamide.Use freshly prepared or purified reagents.[4]
B. The Hantzsch Thiazole Synthesis: Reaction and Work-up

The core cyclization reaction is where many yield-limiting side reactions can occur.

Question 3: I am observing multiple spots on my TLC plate after the Hantzsch reaction. What are the possible side products?

Answer: The presence of multiple spots on a TLC plate is indicative of a mixture of compounds, which can include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and thioamide.[4]

  • Formation of an Oxazole: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can form.[4]

  • Formation of Isomeric Thiazoles: When using N-substituted thioureas, there is a possibility of forming regioisomers. Running the reaction under acidic conditions has been shown to influence the regioselectivity.[7]

Question 4: My product, ethyl 4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylate, is not precipitating during the work-up. What should I do?

Answer: Precipitation is a common method for isolating 2-aminothiazole derivatives.[6] If your product fails to precipitate after neutralizing the reaction mixture (e.g., with a sodium carbonate solution), consider the following:

  • Insufficient Neutralization: Check the pH of the solution to ensure it is basic. If not, add more base.

  • Extraction: If precipitation is not effective, you may need to perform a liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane to extract the product from the aqueous mixture. The combined organic layers can then be dried and the solvent evaporated.[6]

Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow A Reaction Setup: - Combine α-haloketone and thioamide - Add solvent (e.g., Ethanol) B Reaction: - Heat and stir - Monitor by TLC A->B Proceeds to completion C Work-up: - Cool to room temperature - Pour into Na₂CO₃ solution B->C Reaction complete D Isolation: - Filter precipitate - Wash with water - Dry the product C->D Product precipitates E Analysis: - Calculate yield - Characterize (NMR, MS) D->E Pure product

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

C. Hydrolysis of the Ester and Purification of the Carboxylic Acid

The final step in the synthesis is the conversion of the ethyl ester to the carboxylic acid.

Question 5: I am experiencing a low yield during the hydrolysis of ethyl 4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylate. What are the potential reasons?

Answer: Low yields during ester hydrolysis can be due to several factors:

  • Incomplete Hydrolysis: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the base (e.g., sodium hydroxide) and allowing adequate reaction time.

  • Product Loss During Work-up: The carboxylic acid product may have some solubility in the aqueous phase. To minimize this, saturate the aqueous layer with sodium chloride before extraction.

  • Thiazole Ring Instability: While generally stable, the thiazole ring can be susceptible to opening under harsh basic conditions. It is important to use moderate temperatures and reaction times.

Representative Protocol: Hydrolysis of Ethyl Thiazole-5-carboxylate

  • Dissolve the ethyl 4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[8]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • The carboxylic acid should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Question 6: My final product, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, is impure after precipitation. What are the best methods for purification?

Answer: If the precipitated carboxylic acid is not pure, recrystallization is a highly effective purification method.[9]

  • Solvent Selection: Choose a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures.[9]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[9]

For more challenging purifications, silica gel column chromatography can be employed.[9]

Troubleshooting Purification of Thiazole-5-carboxylic Acid

Purification_Troubleshooting Start Impure Product Purity_Check Check Purity by TLC/HPLC Start->Purity_Check Recrystallize Recrystallization Purity_Check->Recrystallize Minor Impurities Column Column Chromatography Purity_Check->Column Major Impurities/ Similar Polarity Pure_Product Pure Product Recrystallize->Pure_Product Successful Impure_Still Still Impure Recrystallize->Impure_Still Unsuccessful Column->Pure_Product Successful Column->Impure_Still Unsuccessful Impure_Still->Column Try Column Chromatography

Sources

Optimization

Troubleshooting aqueous solubility issues with 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences Welcome to the technical support guide for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid. This document provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

Welcome to the technical support guide for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding its aqueous solubility. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility challenges encountered during your research and development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid and why is it problematic?

Based on its chemical structure, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is anticipated to have low intrinsic aqueous solubility. The molecule contains a rigid, heterocyclic thiazole core and a non-polar oxane ring, which contribute to its lipophilic character. While the carboxylic acid group offers a point for ionization, in its protonated (uncharged) state, the molecule's ability to form energetically favorable interactions with water is limited.

The primary challenge stems from two key factors:

  • Crystal Lattice Energy: As a solid, the compound's molecules are packed into a stable crystal lattice. For dissolution to occur, the energy input required to break this lattice must be overcome by the energy released from the molecule's interaction with water (hydration energy). For many complex organic molecules, the lattice energy is substantial.

  • Ionization State: The carboxylic acid is a weak acid. In neutral or acidic aqueous media, it will exist predominantly in its un-ionized, less soluble form. The solubility of similar thiazole carboxylic acids has been noted to be slight in water and is lowest at an acidic pH range of approximately 1.5-2.5, which likely corresponds to its isoelectric point.[1][2][3]

Q2: My compound is not dissolving in pure water or standard buffer (e.g., PBS pH 7.4). What is the first and most critical step I should take?

The first and most critical step is to investigate the effect of pH on solubility . Since your compound has an ionizable carboxylic acid group, its solubility will be highly dependent on the pH of the medium.[4] The un-ionized acid form is typically much less soluble than its deprotonated, anionic salt form.

By systematically increasing the pH of the solution above the compound's pKa, you convert the carboxylic acid (-COOH) into its conjugate base, the carboxylate (-COO⁻). This charged species is significantly more polar and interacts more favorably with water, leading to a dramatic increase in solubility.[5][6]

A simple initial test is to prepare a slurry of the compound in water and slowly add a base (e.g., 0.1 M NaOH) dropwise. Visual observation of the point at which the solid dissolves will give a preliminary indication of the pH required for solubilization. For a more systematic approach, refer to the pH-Solubility Profiling protocol in Section 2.

Q3: I've managed to dissolve the compound at a high pH, but it crashes out when I dilute it into my neutral pH cell culture media. What is happening?

This is a classic precipitation issue caused by a change in pH. Your high-pH stock solution keeps the compound in its soluble, deprotonated salt form. When you introduce this stock into a large volume of buffered media at a lower pH (like pH 7.4), the equilibrium shifts back towards the protonated, insoluble free acid form. If the final concentration of the compound in the media exceeds the intrinsic solubility of its free acid form at that pH, it will precipitate.

Immediate Mitigation:

  • Increase the dilution factor: Use a more concentrated stock solution so that a smaller volume is needed, minimizing the pH disruption to the bulk media.

  • Slow addition with vigorous stirring: Add the stock solution drop-by-drop to the vortexing media to allow for rapid dispersion and prevent localized areas of high concentration from nucleating precipitation.

For a long-term solution, you may need to consider formulating the compound with co-solvents or other excipients that can maintain its solubility at physiological pH.

Section 2: In-Depth Troubleshooting Workflows

This section provides detailed experimental protocols to systematically characterize and improve the solubility of your compound. The following diagram outlines the logical workflow for troubleshooting.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies A Problem: Low Aqueous Solubility Observed B Characterize pH-Dependent Solubility A->B First Step C pH Adjustment / Salt Formation B->C If pH effect is significant D Co-solvent Screening B->D If pH adjustment is insufficient or not viable E Solid Dispersions C->E If stable formulation is needed G Particle Size Reduction C->G To improve dissolution rate Decision1 Solubility Goal Met? C->Decision1 F Co-crystallization D->F If high concentration is required D->G To improve dissolution rate D->Decision1 Decision1->E No Decision1->F No Decision1->G No Success Successful Formulation Decision1->Success Yes

Caption: Troubleshooting workflow for addressing aqueous solubility issues.

Workflow 1: Systematic pH-Solubility Profiling

Objective: To quantitatively determine the solubility of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid across a range of pH values. This is the foundational experiment for any ionizable compound.

Causality: The Henderson-Hasselbalch equation governs the equilibrium between the un-ionized acid (HA) and its ionized conjugate base (A⁻). By mapping solubility versus pH, we can identify the pKa of the compound and establish the pH range required to achieve target concentrations. The relationship is visually depicted below.

ph_equilibrium cluster_acid Low pH (Acidic) cluster_base High pH (Basic) HA R-COOH (Insoluble Free Acid) A_minus R-COO⁻ + H⁺ (Soluble Carboxylate Salt) HA->A_minus Add OH⁻ (Deprotonation) A_minus->HA Add H⁺ (Protonation)

Caption: pH-dependent equilibrium of the carboxylic acid.

Step-by-Step Protocol:
  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 9, 10). Use buffers with appropriate buffering capacity for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each sample.

Data Presentation: Example pH-Solubility Profile
pHSolubility (µg/mL)Form
2.0< 1.0Predominantly Free Acid
4.05.5Mixed
6.085.0Mixed
7.4450.0Predominantly Salt
9.0> 2000.0Predominantly Salt
Workflow 2: Co-solvent Screening

Objective: To identify a water-miscible organic solvent (co-solvent) that can increase the compound's solubility at a fixed, physiologically relevant pH.

Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[4] For a lipophilic compound, this "less polar" environment is more favorable, reducing the energy penalty of removing the compound from its crystal lattice and solvating it. This method is particularly useful when pH adjustment alone is insufficient or undesirable.[4]

Step-by-Step Protocol:
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).

  • Prepare Co-solvent Mixtures: Prepare a series of binary solvent systems by mixing each co-solvent with a chosen aqueous buffer (e.g., PBS pH 7.4) at various percentages (e.g., 10%, 20%, 30% v/v).

  • Determine Solubility: Using the same "slurry" method described in the pH-profiling protocol (Steps 2-5), determine the equilibrium solubility of the compound in each co-solvent mixture.

  • Data Analysis: Plot the solubility against the percentage of co-solvent for each system to identify the most effective agent and the required concentration.

Data Presentation: Example Co-solvent Screening Data (in PBS pH 7.4)
Co-solvent System (% v/v)Solubility (µg/mL)Fold Increase (vs. 0%)
0% (Control)450.01.0x
10% Ethanol980.02.2x
20% Ethanol2100.04.7x
10% Propylene Glycol1500.03.3x
20% Propylene Glycol4200.09.3x
10% PEG 4001850.04.1x
20% PEG 4006500.014.4x
Workflow 3: Salt Formation for Solubility Enhancement

Objective: To form a stable salt of the carboxylic acid, which often possesses higher aqueous solubility and a faster dissolution rate than the parent free acid.

Causality: Salt formation replaces the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the crystal lattice with ionic interactions in the salt crystal.[5][6] When this salt is introduced to water, the ionic components dissociate and are readily hydrated, often leading to significantly improved solubility. This is a widely used strategy for carboxylic acid-containing drugs.[5]

Step-by-Step Protocol (Screening):
  • Select Counter-ions: Choose a set of pharmaceutically acceptable bases to form the salts. Common choices include:

    • Inorganic: Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)

    • Organic Amines: Tromethamine (Tris), Meglumine, Diethanolamine

  • Stoichiometric Addition: Dissolve the carboxylic acid compound in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add Base: Add exactly one molar equivalent of the chosen base (previously dissolved in a minimal amount of water or alcohol) to the solution of the acid.

  • Induce Crystallization: Allow the solvent to evaporate slowly or use an anti-solvent addition (e.g., adding heptane) to induce the precipitation of the salt.

  • Isolate and Dry: Collect the resulting solid by filtration and dry it under vacuum.

  • Characterize and Test: Confirm salt formation using techniques like DSC (Differential Scanning Calorimetry) or FTIR (Fourier-Transform Infrared Spectroscopy). Crucially, measure the aqueous solubility of the new salt form using the protocol from Workflow 1 (at a single relevant pH, e.g., 7.0) and compare it to the free acid.

Section 3: Advanced Strategies

If the primary strategies of pH adjustment, co-solvency, and salt formation do not meet your formulation goals, several advanced methods can be explored. These typically require more specialized equipment and formulation expertise.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[7] Upon contact with water, the carrier dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate and solubility.

  • Co-crystallization: A co-crystal is a crystalline structure containing the active compound and a benign co-former molecule in a specific stoichiometric ratio.[7] Co-crystals can favorably alter the physicochemical properties of a drug, including its solubility and stability.

  • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the solid particles.[6] According to the Noyes-Whitney equation, this leads to an increased rate of dissolution, which can be beneficial for poorly soluble compounds.[4]

  • Use of Solubilizing Excipients: Cyclodextrins can form inclusion complexes with the drug, shielding its lipophilic parts and presenting a hydrophilic exterior. Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in the aqueous phase.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1. ChemicalBook.
  • THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1. ChemicalBook.
  • US3274207A - Processes for preparing thiazole carboxylic acids. Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Welcome to the dedicated technical support center for the amide coupling of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the amide coupling of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to empower you to diagnose and resolve common experimental challenges, leading to successful and reproducible outcomes.

Introduction

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug discovery.[1][2] While seemingly straightforward, the coupling of a heteroaromatic carboxylic acid like 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid with an amine can present unique challenges. Issues such as low yield, competing side reactions, and difficult purification are common hurdles. This guide provides a structured approach to overcoming these obstacles through a series of targeted FAQs and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during the amide coupling of this specific thiazole derivative.

Q1: I am not seeing any product formation. What are the most likely causes?

A1: A complete lack of product formation often points to a fundamental issue with one of the core components of the reaction. Consider the following:

  • Inactive Coupling Reagents: Coupling reagents like EDC and HATU are moisture-sensitive. Ensure you are using fresh or properly stored reagents. It is best practice to use a new bottle if you suspect degradation.

  • Incorrect pH: The reaction should ideally be run under slightly basic conditions (pH 7-9) to ensure the amine is deprotonated and thus nucleophilic. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial.

  • Poor Starting Material Quality: Verify the purity of your 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid and your amine. Impurities can interfere with the reaction.

Q2: My reaction yield is very low. How can I improve it?

A2: Low yields are a common problem and can often be resolved by systematically optimizing the reaction conditions.[3]

  • Optimize the Coupling Reagent: For heteroaromatic systems, standard coupling reagents may not be sufficiently effective. Consider switching to a more potent activating agent like HATU or HBTU.[4]

  • Increase Reaction Temperature: While many amide couplings are performed at room temperature, gently heating the reaction to 40-60°C can significantly improve yields, especially with less reactive coupling partners.[3]

  • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion.

Q3: I am observing significant side products and my reaction mixture is messy. What are the likely side reactions and how can I minimize them?

A3: Side reactions can significantly reduce your yield and complicate purification. Common side reactions in amide coupling include:

  • N-acylurea Formation: When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, particularly if the amine is not reactive enough to intercept it quickly. The use of additives like HOBt or HOAt can mitigate this by forming a more stable active ester.[3]

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur. Using racemization-suppressing additives and keeping the reaction temperature low can help prevent this.[5]

  • Dimerization of the Activated Acid: The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid, forming an anhydride.

Troubleshooting Guide

This section provides a more in-depth, symptom-based approach to troubleshooting your amide coupling reaction.

Problem 1: Low to No Product Formation

If you have already addressed the initial points in the FAQs, a more systematic approach to optimizing your reaction conditions is necessary.

Troubleshooting_Low_Yield start Low Yield Observed reagent Screen Coupling Reagents (EDC/HOBt, HATU, PyBOP) start->reagent base Optimize Base (DIPEA, Et3N, NMM) reagent->base solvent Vary Solvent (DMF, DCM, NMP) base->solvent temp Adjust Temperature (0°C to 60°C) solvent->temp end Improved Yield temp->end

Caption: Systematic workflow for optimizing low-yielding amide coupling reactions.

A structured screening of reaction parameters is often the most effective way to identify optimal conditions.

Table 1: Recommended Screening Conditions for Coupling Reagents, Bases, and Solvents

Coupling Reagent (1.2 eq) Additive (1.2 eq) Base (2.5 eq) Solvent Temperature (°C) Notes
EDCHOBtDIPEADMF25A good starting point for many reactions.
HATU-DIPEADCM25Often more effective for hindered or electron-deficient substrates.[6][7]
PyBOP-Et3NNMP40A phosphonium-based reagent, good for reducing racemization.[4]
T3P-PyridineMeCN25Can be effective, but requires careful handling.[4]

Experimental Protocol: General Procedure for Small-Scale Reaction Screening

  • To a solution of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq) in the chosen anhydrous solvent (0.1-0.5 M), add the coupling reagent (1.2 eq) and additive (if applicable, 1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]

  • Add the amine (1.1 eq) followed by the base (2.5 eq).

  • Stir the reaction at the designated temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an appropriate workup.

Problem 2: Difficult Product Purification

The polarity of the thiazole and oxane moieties can make purification challenging.

  • Aqueous Workup: A standard acidic and basic aqueous wash can often remove the urea byproduct from EDC and excess base.

  • Chromatography:

    • Normal Phase: If your product is highly polar and remains at the baseline on silica gel with standard solvent systems (e.g., ethyl acetate/hexanes), try a more polar mobile phase like dichloromethane/methanol.[9]

    • Reversed-Phase: For very polar compounds, reversed-phase chromatography with a highly aqueous mobile phase may be more effective.[10]

    • Ion-Exchange: If your molecule has an ionizable group, ion-exchange chromatography can be a powerful purification technique.[9]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material.[11] Consider polar solvents like ethanol, acetone, or acetonitrile.[11]

Problem 3: Poor Reproducibility

Inconsistent results can be frustrating. The following diagram outlines a logical approach to identifying the source of irreproducibility.

Troubleshooting_Reproducibility start Poor Reproducibility reagents Verify Reagent Quality (Freshness, Purity) start->reagents water Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) start->water procedure Standardize Procedure (Addition Order, Stirring Rate, Temperature Control) start->procedure analysis Consistent Analysis (TLC, LC-MS) start->analysis end Reproducible Results reagents->end water->end procedure->end analysis->end

Caption: A flowchart for diagnosing and resolving issues with reaction reproducibility.

Key Considerations for Reproducibility:

  • Water Content: Amide coupling reactions are sensitive to water.[8] Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The order of addition can be critical. Pre-activating the carboxylic acid before adding the amine is generally recommended.[8]

  • Temperature Control: Ensure consistent temperature throughout the reaction.[12]

Concluding Remarks

Optimizing the amide coupling of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid requires a systematic and logical approach. By carefully considering the choice of coupling reagents, reaction conditions, and purification strategies, researchers can overcome common challenges and achieve high yields of the desired product. This guide provides a framework for troubleshooting and optimization, grounded in established chemical principles.

References

  • Reid, P. F., & Reid, D. G. (1995). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 45(1), 1-8. [Link]

  • Winkler, D. F. H., & Forte, S. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Molecules, 19(10), 15637-15649. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Patel, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. [Link]

  • Coomber, C. A., et al. (2017). The greening of peptide synthesis. Green Chemistry, 19(7), 1713-1717. [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • Al-Musaimi, O., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. RSC Advances, 11(11), 6335-6342. [Link]

  • Slavchev, I., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5983-5990. [Link]

  • CHT. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. CHT. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

  • Patsnap. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap. [Link]

  • An, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic letters, 12(21), 4924-4927. [Link]

  • Johnstone, T. C., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of visualized experiments : JoVE, (87), 51478. [Link]

  • St. Clair, J. R., & Toney, M. D. (2012). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Journal of organic chemistry, 77(23), 10583-10592. [Link]

  • Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 78(8), 3849-3855. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of organic chemistry, 78(8), 3849-3855. [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]

Sources

Optimization

Reducing impurities during 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid crystallization

An In-Depth Guide to High-Purity Crystallization of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Technical Support Center Introduction 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to High-Purity Crystallization of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Technical Support Center

Introduction

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development.[1][2] Achieving high purity for this and similar active pharmaceutical ingredients (APIs) is not merely a procedural step but a critical determinant of safety, efficacy, and reproducibility in downstream applications. Crystallization is the primary method for purification, but it is a process sensitive to numerous variables, where minor deviations can lead to significant impurity incorporation.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of this specific thiazole derivative. We will explore the root causes of common purification challenges and offer field-proven, step-by-step protocols to mitigate them, ensuring the final product meets stringent purity requirements.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of impurities in my crude 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid?

Impurities typically arise from three main sources:

  • Unreacted Starting Materials: Incomplete conversion during the synthesis, often following the Hantzsch thiazole synthesis or similar pathways, is a primary cause.[3]

  • Side-Reaction Products: Thiazole synthesis can sometimes yield isomeric or related byproducts. For instance, reactions involving multifunctional starting materials can lead to impurities that are structurally similar to the target molecule, making them difficult to remove.[4][5]

  • Degradation Products: The thiazole ring and carboxylic acid functional group can be susceptible to degradation under harsh temperature or pH conditions during synthesis or workup.

Q2: How should I approach selecting an optimal solvent for recrystallization?

The ideal solvent should exhibit a steep solubility curve: high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures. This differential maximizes yield upon cooling. For a carboxylic acid like this, polar protic or aprotic solvents are often a good starting point. A systematic screening process (see Protocol 3.2) is the most reliable method.

Q3: My compound "oils out" as a liquid instead of forming solid crystals. What is happening and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid phase above its melting point. This is common when the solution is supersaturated at a temperature higher than the melting point of the solute (or a solute-impurity mixture).[6]

  • Core Problem: Often, the boiling point of the solvent is too high, or the cooling rate is excessively rapid.[6]

  • Solutions:

    • Lower the boiling point of the solvent system, perhaps by using a co-solvent.

    • Reduce the initial concentration of the solute.

    • Ensure a slow cooling rate. Allow the solution to cool naturally to room temperature before introducing external cooling like an ice bath.[6]

Q4: I've followed the cooling procedure, but no crystals have formed. What are my next steps?

Spontaneous nucleation can sometimes be slow. You can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic glass fragments can serve as nucleation sites.

  • Seeding: Introduce a tiny crystal of the pure compound into the cooled, supersaturated solution.

  • Adding an Anti-solvent: If your compound is highly soluble, you can use a solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" (or anti-solvent) in which it is insoluble until the solution turns cloudy.[6][7]

Q5: How can I confirm the purity of my final recrystallized product?

A combination of analytical techniques is essential for confirming purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[8][9] Additionally, Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can identify and quantify impurities if their signals do not overlap with the product's signals. Mass Spectrometry (MS) confirms the molecular weight of the primary compound.[8][10]

Section 2: Troubleshooting Guide for Persistent Impurities

This section addresses specific impurity-related challenges during the crystallization of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid.

Scenario 1: Residual Starting Materials Detected Post-Crystallization
  • Underlying Cause: This issue points to either an incomplete synthetic reaction or co-crystallization, where the starting material has similar solubility properties to the final product and becomes trapped in the crystal lattice.

  • Mechanistic Insight: The structural similarity between precursors and the final thiazole product can lead to favorable intermolecular interactions, allowing them to be incorporated into the growing crystal lattice.

  • Troubleshooting Strategy:

    • pH-Based Wash: Before crystallization, perform an aqueous wash. If the starting material has a different pKa than your carboxylic acid product, you can use a dilute acid or base wash to selectively extract one into the aqueous phase.

    • Solvent System Re-evaluation: A single solvent may not be adequate. Experiment with binary solvent systems (see Protocol 3.2). The goal is to find a system where the product's solubility decreases sharply with temperature, while the impurity's solubility remains relatively high even at lower temperatures.

Scenario 2: Presence of Isomeric or Structurally Related Byproducts
  • Underlying Cause: These impurities are formed during synthesis due to non-specific reactions. Their similar polarity and structure make them notoriously difficult to remove via standard crystallization.

  • Mechanistic Insight: For example, in a Hantzsch synthesis, alternative cyclization pathways can lead to different thiazole regioisomers. These isomers often have very similar physical properties.

  • Troubleshooting Strategy:

    • Anti-Solvent Crystallization: This technique can sometimes exploit subtle differences in solubility.[7] By dissolving the crude mixture in a good solvent and titrating with a poor solvent (an anti-solvent), it is sometimes possible to selectively precipitate the desired product while the more soluble impurities remain in the mother liquor. (See Protocol 3.3).

    • Chromatographic Purification: If crystallization consistently fails to remove these impurities, preparative column chromatography may be a necessary intermediate step before a final polishing crystallization.

Scenario 3: Polymorphism and Solvent Inclusion
  • Underlying Cause: The compound may crystallize in different crystal forms (polymorphs) or trap solvent molecules within the lattice (solvates).[11] This can be influenced by the solvent choice and cooling rate.

  • Mechanistic Insight: The rate of nucleation and crystal growth dictates the final crystal form. Rapid cooling often leads to less stable, kinetically favored polymorphs, which may be more prone to solvent inclusion.[7]

  • Troubleshooting Strategy:

    • Controlled Cooling: Implement a slow, stepwise cooling protocol. Allow the solution to cool to room temperature undisturbed, followed by gradual cooling in a refrigerator and then a freezer.

    • Solvent Selection: Avoid solvents known to form stable solvates with carboxylic acids.

    • Drying: Dry the final crystals under a high vacuum at a moderately elevated temperature to remove any trapped solvent.

    • Characterization: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and characterize different polymorphic forms.

Section 3: Experimental Protocols

Protocol 3.1: Standard Recrystallization Workflow
  • Dissolution: In a flask, add the crude solid and a minimal amount of the selected recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring until all the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This prevents premature crystallization of the product.[6]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask to encourage the formation of larger, purer crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the precipitation of the product.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all residual solvent.

Protocol 3.2: Systematic Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, water, and mixtures) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.

  • Heating: For tubes where the solid did not dissolve at room temperature, gently heat them in a water bath. If the solid dissolves completely upon heating, it is a potential candidate.

  • Cooling: Allow the heated, clear solutions to cool to room temperature and then in an ice bath.

  • Evaluation: The best solvent is one that shows poor solubility at room temperature but excellent solubility at high temperatures, and which produces high-quality crystals upon cooling.

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol 78Polar ProticOften a good starting point for carboxylic acids.
Isopropanol 82Polar ProticSimilar to ethanol, may offer different solubility.
Acetonitrile 82Polar AproticCan be effective; less hydrogen bonding than alcohols.
Ethyl Acetate 77Mid-PolarityGood for compounds with moderate polarity.
Toluene 111Non-polarLess likely to be a primary solvent, but can be used as an anti-solvent.
Water 100Polar ProticMay be suitable, especially in mixtures with organic solvents.
Protocol 3.3: Anti-Solvent Crystallization Technique
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: While stirring vigorously, slowly add a "poor" solvent (anti-solvent) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time as the solvent environment slowly reaches equilibrium.

  • Isolation: Collect, wash, and dry the crystals as described in Protocol 3.1.

Section 4: Visual Workflows and Diagrams

G start Start: Crude Product dissolve Dissolve in Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filt Hot Filtration insoluble_check->hot_filt Yes cool Slow Cooling insoluble_check->cool No hot_filt->cool oiling_out Compound Oiling Out? cool->oiling_out crystals_check Crystals Form? induce Induce Crystallization (Scratch/Seed) crystals_check->induce No collect Collect & Wash Crystals crystals_check->collect Yes induce->crystals_check oiling_out->crystals_check No reheat Re-heat, Add More Solvent oiling_out->reheat Yes reheat->cool dry Dry Crystals collect->dry analyze Analyze Purity (HPLC, NMR) dry->analyze pure Purity Acceptable? analyze->pure end End: Pure Product pure->end Yes troubleshoot Troubleshoot: - Re-evaluate Solvent - Try Anti-Solvent Method pure->troubleshoot No troubleshoot->start

Caption: Troubleshooting workflow for crystallization.

G cluster_reactants Starting Materials cluster_products Reaction Mixture A Thioamide Precursor Product Target Molecule: 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid A->Product Hantzsch Synthesis Impurity1 Impurity A: Unreacted Thioamide A->Impurity1 Incomplete Reaction Impurity2 Impurity B: Side-Reaction Product (e.g., Isomer) A->Impurity2 Alternative Pathway B α-Haloketone Precursor B->Product B->Impurity2 Alternative Pathway

Caption: Potential sources of impurities in synthesis.

Section 5: References

  • BenchChem Technical Support. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. BenchChem.

  • New Drug Approvals. (2016, July 11). Thiazole derivative.

  • Kitamura, M., et al. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257, 177–184.

  • Lee, H. W., & Ji, H. Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(10), 2469.

  • Al-Ostoot, F. H., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(23), 5283.

  • Reddy, G. J., et al. (2017). A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate. ResearchGate.

  • Sapphire Bioscience. (n.d.). 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid.

  • SynThink. (n.d.). Edoxaban Thiazole acid impurity.

  • Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 14(3).

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.

  • Ali, I., et al. (2013). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate.

  • Gavrilović, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(9), 5649.

  • Sigma-Aldrich. (n.d.). 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid.

  • Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid.

  • van Doorn, R., et al. (1981). Identification and determination of 2-thiothiazolidine-4-carboxylic acid in urine of workers exposed to carbon disulfide. Archives of Toxicology, 47(1), 51-8.

  • Google Patents. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid.

  • Wujec, M., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(23), 5764.

  • BLDpharm. (n.d.). 1410694-99-3|4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid.

  • Fun, H. K., et al. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E, 65(Pt 11), o2727.

  • Ghorbani-Vaghei, R., et al. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Taylor & Francis Online.

  • Yusof, M. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 22-35.

  • Gackowski, M., et al. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 27(2), 373.

  • NextSDS. (n.d.). 2-(oxan-4-yl)-1,3-thiazole-5-carboxylic acid.

  • Sigma-Aldrich. (n.d.). Thiazole-5-carboxylic acid AldrichCPR.

  • PubChemLite. (n.d.). 4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid.

  • Lozinskii, M. O., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. ResearchGate.

Sources

Troubleshooting

Overcoming steric hindrance when reacting 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Advanced Troubleshooting & Methodologies for Sterically Hindered Amide Couplings Welcome to the technical support center for the derivatization of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid . This guide is eng...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Methodologies for Sterically Hindered Amide Couplings

Welcome to the technical support center for the derivatization of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid . This guide is engineered for drug development professionals and synthetic chemists facing low yields, stalled reactions, or unwanted byproducts when attempting to functionalize the C5-carboxylic acid of this specific thiazole scaffold.

Part 1: Mechanistic Insights & Causality (FAQs)

Q: Why do standard coupling conditions (like EDC/HOBt or DCC) consistently fail or produce low yields with this molecule? A: The failure is driven by the severe ortho-steric hindrance imposed by the C4-methyl group directly adjacent to the C5-carboxylic acid[1]. When activated by standard carbodiimides (EDC/DCC), the carboxylic acid forms an O-acylisourea intermediate. Because the C4-methyl group physically blocks the incoming amine nucleophile, the bimolecular coupling rate drops drastically. This delay allows the O-acylisourea to undergo a spontaneous[1,3]-sigmatropic rearrangement into an inactive, dead-end N-acylurea byproduct[2].

Q: How does the oxan-3-yl group at the C2 position impact the reaction? A: While the oxan-3-yl (tetrahydropyran-3-yl) group is distant from the C5 reaction center, its bulky, non-planar nature restricts the overall conformational flexibility of the thiazole core and significantly reduces solubility in non-polar solvents. This necessitates the use of highly polar aprotic solvents (such as anhydrous DMF or NMP) to maintain a homogeneous reaction mixture, which in turn dictates the choice of coupling reagents that perform well in high-dielectric environments.

Q: Which coupling strategies are mechanistically suited to overcome this specific steric clash? A: To bypass the steric shield, you must use reagents that either create an exceptionally small activated intermediate or leverage intramolecular assistance:

  • HATU / COMU: These reagents generate a 7-azabenzotriazole (HOAt) active ester. The pyridine-like nitrogen in the HOAt moiety provides a "neighboring group effect," acting as an intramolecular general base that hydrogen-bonds with the incoming amine, actively guiding it to the sterically shielded carbonyl carbon[1].

  • TCFH / NMI: This combination generates an intensely electrophilic acyl imidazolium intermediate under neutral conditions. It is highly effective for coupling hindered acids with poorly nucleophilic amines[3].

  • Acyl Fluorides / Acid Chlorides: For extreme cases (e.g., coupling with electron-deficient anilines), converting the acid to an acyl halide minimizes the steric footprint of the leaving group, allowing the amine closer access to the electrophilic center[4].

Part 2: Visualizing the Coupling Strategy

The following decision tree and mechanistic pathway illustrate the logic behind reagent selection and the causality of reaction failures.

G Start 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Coupling Strategy Amine Analyze Amine Nucleophile Start->Amine Primary Primary / Aliphatic Amine (High Nucleophilicity) Amine->Primary Hindered Secondary / Hindered Amine (Moderate Nucleophilicity) Amine->Hindered Deficient Aniline / Electron-Deficient (Low Nucleophilicity) Amine->Deficient HATU HATU / DIPEA / DMF (HOAt Active Ester) Primary->HATU TCFH TCFH / NMI / MeCN (Highly Electrophilic) Hindered->TCFH Ghosez Ghosez's Reagent (Acid Chloride Pathway) Deficient->Ghosez Amide Target Amide Formed HATU->Amide TCFH->Amide Ghosez->Amide

Caption: Decision matrix for selecting coupling reagents based on amine nucleophilicity and steric bulk.

Mechanism Acid Sterically Hindered C5-COOH EDC EDC/HOBt Activation Acid->EDC HATU HATU Activation Acid->HATU O_acyl O-Acylisourea (Bulky Intermediate) EDC->O_acyl N_acyl N-Acylurea (Dead-End Byproduct) O_acyl->N_acyl Slow amine attack causes rearrangement HOAt_Ester HOAt Active Ester (Neighboring Group Effect) HATU->HOAt_Ester Success Amide Product HOAt_Ester->Success Rapid amine attack

Caption: Mechanistic divergence between standard carbodiimide failure and HATU-mediated success.

Part 3: Quantitative Reagent Comparison

To facilitate rapid decision-making, the following table synthesizes the performance metrics of various coupling strategies when applied to highly hindered ortho-substituted thiazole-5-carboxylic acids[5],[2].

Coupling ReagentActive IntermediateSteric ToleranceTypical Yield (Hindered)Reaction TimePrimary Risk / Drawback
EDC / HOBt O-Acylisourea / OBt esterLow< 20%24 - 48 hHigh rate of N-acylurea formation.
HATU / DIPEA HOAt esterHigh75 - 90%2 - 8 hExpensive; generates toxic byproducts (HMPA-like).
TCFH / NMI Acyl imidazoliumVery High80 - 95%1 - 4 hMoisture sensitive; requires strictly anhydrous conditions.
Ghosez's Reagent Acid ChlorideExtreme70 - 85%12 - 24 hTwo-step process; incompatible with acid-sensitive groups.

Part 4: Troubleshooting Guide

Issue: Complete consumption of the carboxylic acid, but no product formation.

  • Diagnostic: Check the LCMS of the crude mixture. If you observe a mass corresponding to [M + Carbodiimide], you have formed the N-acylurea byproduct.

  • Solution: The amine is not attacking fast enough. Abandon carbodiimides (EDC/DCC). Switch to an aminium/uronium salt like HATU or a chloroformamidinium reagent like TCFH[3],[2].

Issue: The reaction stalls at 50% conversion when using HATU.

  • Diagnostic: This often indicates that the amine is acting as a base rather than a nucleophile, or that the local pH of the reaction has dropped.

  • Solution: Increase the equivalents of DIPEA from 2.0 to 4.0. Ensure the DMF is strictly anhydrous, as moisture will rapidly hydrolyze the highly reactive HOAt ester back to the starting acid.

Issue: Coupling with an electron-deficient aniline yields <10% product.

  • Diagnostic: Anilines are poor nucleophiles. Even with HATU, the activation barrier is too high against the sterically hindered C5 position.

  • Solution: Utilize the Acid Chloride pathway (Protocol C below). The chloride ion is an excellent leaving group with a minimal steric footprint, allowing the weak aniline nucleophile to successfully attack[4].

Part 5: Field-Proven Experimental Protocols

Every protocol below is designed as a self-validating system . By observing the specific physical changes and utilizing the analytical checkpoints, you can verify the success of each mechanistic step in real-time.

Protocol A: HATU-Mediated Amide Coupling (Standard for Aliphatic Amines)

Best for coupling with primary or unhindered secondary amines.

  • Activation: In an oven-dried flask under argon, dissolve 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to create a 0.2 M solution.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

    • Self-Validation Check: The solution will immediately transition from clear to a distinct yellow color. This visual shift confirms the deprotonation of the acid and the formation of the active HOAt ester.

  • Coupling: Add the amine (1.2 eq) to the reaction mixture. Stir at room temperature for 2–4 hours.

  • Analytical Checkpoint: Remove a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LCMS.

    • Causality: Methanol will instantly react with any remaining active HOAt ester to form the methyl ester. If the LCMS shows the methyl ester mass, the coupling is incomplete. If it shows the target amide mass, proceed to workup.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous LiCl (3x) to remove the DMF, followed by saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: TCFH / NMI Activation (For Hindered Secondary Amines)

Best for coupling with bulky secondary amines under neutral conditions[3].

  • Activation: Dissolve the carboxylic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous Acetonitrile (0.1 M).

  • Catalysis: Add N-Methylimidazole (NMI, 3.0 eq) in one portion.

    • Self-Validation Check: A rapid color change to pale orange indicates the successful formation of the highly electrophilic acyl imidazolium intermediate.

  • Coupling: Add the hindered amine (1.5 eq). Stir at 40 °C for 4 hours.

  • Workup: Quench with water. Extract with Dichloromethane. Wash the organic layer with 1M HCl (to remove excess NMI and amine), then brine. Dry and concentrate.

Protocol C: Acid Chloride Formation via Ghosez's Reagent (For Anilines)

Best for electron-deficient amines where standard coupling agents fail[4].

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (0.2 M) under argon. Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 eq) dropwise at 0 °C.

    • Self-Validation Check: Unlike Thionyl Chloride, Ghosez's reagent operates under neutral conditions. The reaction will remain homogeneous without the evolution of HCl gas. Stir for 2 hours at room temperature.

  • Coupling: Cool the mixture back to 0 °C. Add the aniline (1.1 eq) followed by Pyridine (2.0 eq) as an acid scavenger. Allow to warm to room temperature and stir overnight.

  • Workup: Wash the DCM layer directly with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel chromatography.

References

  • A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. Benchchem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • 3-(tert-Butyl)thiophene-2-carboxylic Acid. Benchchem.
  • N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosph
  • 2,2-Dimethylbutanamide. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Structural Validation of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid using NMR Spectroscopy

In the landscape of drug discovery and chemical research, the unambiguous structural characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and progress. For c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical research, the unambiguous structural characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and progress. For complex heterocyclic molecules such as 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, which possesses multiple distinct chemical environments, a rigorous validation strategy is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and preeminent technique for the complete structural elucidation of organic compounds in solution.[1][2][3]

This guide provides a comprehensive, field-proven framework for the structural validation of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid. We will move beyond a simple recitation of data, explaining the causality behind the selection of a multi-tiered NMR approach, from fundamental 1D experiments to advanced 2D correlation techniques. The objective is to establish a self-validating system where data from each experiment corroborates and builds upon the last, culminating in an irrefutable structural assignment.

Predicted Spectral Landscape of the Target Molecule

Before stepping into the laboratory, a proficient scientist first predicts the expected spectral output. This predictive analysis, based on foundational NMR principles and empirical data from related structural motifs, forms the basis for our subsequent experimental validation.

The target molecule can be dissected into three primary structural fragments: the substituted 1,3-thiazole ring, the pendant oxane (tetrahydropyran) ring, and the linking C2-C3' bond.

(Note: A placeholder image would be here showing the structure with IUPAC numbering for clarity in the tables below.)

The following tables summarize the predicted chemical shifts (δ) for the proton (¹H) and carbon (¹³C) nuclei. These predictions are foundational for our comparative analysis with experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

Assignment Predicted ¹H δ (ppm), Multiplicity, Integration Predicted ¹³C δ (ppm), Carbon Type Rationale for Prediction
Thiazole Ring
CH₃ (on C4)~2.7 (s, 3H)~16 (CH₃)Methyl group on an electron-rich aromatic ring.[4]
C2-~170 (C)Quaternary carbon in a thiazole ring, bonded to two heteroatoms (N, S) and the oxane ring.
C4-~133 (C)Quaternary carbon bonded to the methyl group.
C5-~162 (C)Quaternary carbon attached to the electron-withdrawing carboxylic acid group.
COOH~13.0 (br s, 1H)~165 (C)Acidic proton, often broad and downfield. Chemical shift is highly dependent on solvent and concentration.
Oxane Ring
H3'~3.5-3.7 (m, 1H)~40 (CH)Methine proton at the point of attachment to the thiazole ring.
H2'ax, H2'eq~3.8-4.2 (m, 2H)~68 (CH₂)Methylene protons adjacent to the ring oxygen.
H4'ax, H4'eq~1.8-2.2 (m, 2H)~30 (CH₂)Methylene protons beta to the ring oxygen.
H5'ax, H5'eq~1.6-2.0 (m, 2H)~25 (CH₂)Methylene protons gamma to the ring oxygen.
H6'ax, H6'eq~3.6-4.0 (m, 2H)~67 (CH₂)Methylene protons adjacent to the ring oxygen.

Note: Predicted values are estimates. Actual values will depend on the solvent and experimental conditions.

A Systematic Workflow for Unambiguous Structural Validation

A robust structural assignment relies on a logical progression of experiments, where each technique provides a specific piece of the structural puzzle. Our recommended workflow is designed to be a self-validating loop, ensuring consistency and accuracy at every stage.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments H1 ¹H NMR (Proton Count & Splitting) COSY COSY (¹H-¹H Connectivity) H1->COSY Defines Spin Systems HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC C13 ¹³C & DEPT-135 NMR (Carbon Count & Type) C13->HSQC Assigns CHx Groups COSY->HSQC Corroborates Assignments HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Confirms Direct Bonds Final Final Structure Validation HMBC->Final Connects All Fragments

Caption: A systematic workflow for NMR-based structural validation.

This workflow follows three pillars of scientific integrity:

  • Expertise & Experience: The choice to proceed from 1D to 2D NMR is deliberate. 1D spectra provide the fundamental list of "parts" (protons and carbons), while 2D spectra provide the "assembly instructions" by revealing how they are connected.[5][6]

  • Trustworthiness: The system is self-validating. For instance, the proton-proton connections identified in a COSY experiment must align perfectly with the proton-carbon single bond correlations found in the HSQC spectrum. Any discrepancy signals an error in assignment or a structural issue.

  • Authoritative Grounding: This multi-technique approach is the industry and academic standard for the publication of new chemical entities, ensuring data is robust and reproducible.[7]

Detailed Experimental and Data Processing Protocols

The quality of NMR data is critically dependent on meticulous sample preparation and correctly parameterized data acquisition.

A. Sample Preparation

  • Weighing the Sample: Accurately weigh 10-15 mg of the purified 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid for ¹H and 2D NMR, and 30-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it will solubilize the carboxylic acid and its -OH proton will be observable.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

B. NMR Data Acquisition The following are generalized parameters for a 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16 (adjust for signal-to-noise).

    • Relaxation Delay: 2 seconds.[8]

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

    • Spectral Width: -10 to 180 ppm.

    • Number of Scans: ≥ 1024 (due to low ¹³C natural abundance).

    • Relaxation Delay: 2-5 seconds.[7][8]

  • DEPT-135:

    • Used to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

  • 2D COSY (Correlation Spectroscopy):

    • Identifies protons that are coupled to each other (typically through 2-3 bonds).[9][10]

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This is a highly sensitive experiment.[10][11]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Identifies longer-range couplings between protons and carbons (2-4 bonds). This is the key experiment for connecting the disparate parts of the molecule.[11][12]

C. Data Processing

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.[13]

  • Phasing and Baseline Correction: The spectrum is manually or automatically adjusted to ensure pure absorption peaks and a flat baseline for accurate integration.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

The dissemination of raw FID files alongside processed spectra is increasingly encouraged to promote transparency and allow for independent validation of published data.[14]

Comparative Data Analysis: Assembling the Structural Puzzle

This section demonstrates the interpretation process by comparing the predicted data with a set of representative "experimental" data.

Table 2: Comparison of Predicted vs. Experimental ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment Experimental ¹H δ (ppm), Mult., Int. Experimental ¹³C δ (ppm), DEPT-135 Analysis and Justification
CH₃2.75 (s, 3H)16.1 (+)A singlet integrating to 3H is characteristic of a methyl group with no adjacent protons. Confirmed by DEPT-135.
COOH13.1 (br s, 1H)164.8 (absent)Broad singlet, far downfield, typical for a carboxylic acid. No signal in DEPT confirms it's a quaternary carbon.
H3'3.65 (m, 1H)40.5 (+)Complex multiplet for the single methine proton. Confirmed as CH by DEPT-135.
Oxane Protons1.7-2.1 (m, 4H), 3.7-4.1 (m, 4H)25.3 (-), 30.1 (-), 67.2 (-), 68.0 (-)The oxane ring protons appear as complex, overlapping multiplets. The DEPT-135 spectrum is crucial here, confirming four CH₂ groups.
Thiazole C's-170.2 (absent), 133.5 (absent), 161.9 (absent)Three quaternary carbons confirmed by their absence in the DEPT-135 spectrum.

Interpreting the 2D Correlation Data:

  • COSY Analysis: The COSY spectrum would reveal the complete coupling network within the oxane ring. A cross-peak between the H3' proton multiplet (~3.65 ppm) and the H2'/H4' multiplets would be observed, confirming their adjacency. This allows for the sequential "walking" around the oxane ring to assign its spin system.[9]

  • HSQC Analysis: The HSQC spectrum provides the definitive link between the proton and carbon skeletons.[11] For example, it would show a cross-peak correlating the proton signal at 2.75 ppm directly to the carbon signal at 16.1 ppm, unambiguously assigning them as the thiazole methyl group. Similarly, each proton multiplet of the oxane ring would be correlated to its corresponding CH or CH₂ carbon signal from Table 2.

  • HMBC Analysis: The Final Validation: The HMBC spectrum provides the long-range correlations that piece the entire molecule together. It is the most powerful tool for confirming the connectivity between the thiazole and oxane rings.

Sources

Comparative

A Comparative Guide to 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid and Other Thiazole Derivatives for Drug Discovery

For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry, underpinning a multitude of clinically approved drugs with a wide spectrum of biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the thiazole scaffold represents a cornerstone in medicinal chemistry, underpinning a multitude of clinically approved drugs with a wide spectrum of biological activities.[1] This guide provides an in-depth technical comparison of a novel investigational compound, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, with other key thiazole derivatives. By examining structure-activity relationships (SAR) and presenting relevant experimental data, this document aims to illuminate the potential therapeutic avenues for this compound and guide future research endeavors.

The Thiazole Core: A Privileged Scaffold in Therapeutics

The five-membered aromatic ring containing sulfur and nitrogen, known as 1,3-thiazole, is a recurring motif in a vast array of pharmacologically active molecules.[2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to a diverse range of biological targets. This has led to the development of thiazole-containing drugs with applications as antimicrobial, anti-inflammatory, anticancer, antidiabetic, and antiviral agents.[3][4] The versatility of the thiazole ring, which allows for substitution at the 2, 4, and 5 positions, provides a rich playground for medicinal chemists to fine-tune the pharmacological properties of lead compounds.[2]

Introducing 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid: A Compound of Interest

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is a distinct molecule characterized by three key structural features: a 4-methyl group, a carboxylic acid at the 5-position, and an oxane (tetrahydropyran) ring attached at the 2-position. While direct biological data for this specific compound is not yet extensively published, an analysis of its structural components, based on the established SAR of related thiazole derivatives, allows for informed hypotheses regarding its potential therapeutic applications.

Structural Features and Their Potential Implications:

  • 4-Methyl-1,3-thiazole-5-carboxylic acid Core: This scaffold has been identified as a key pharmacophore in numerous biologically active compounds. The methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially enhancing binding to target proteins. The carboxylic acid at the 5-position is a crucial functional group that can act as a hydrogen bond donor and acceptor, and it serves as a common handle for creating derivatives such as esters and amides to modulate potency, selectivity, and pharmacokinetic properties.[5][6]

  • 2-(Oxan-3-yl) Substituent: The presence of a cyclic ether, such as oxane, at the 2-position is a less common but intriguing modification. This group can influence the compound's polarity, solubility, and metabolic stability. The oxygen atom within the oxane ring can participate in hydrogen bonding, potentially leading to novel interactions with biological targets.

Comparative Analysis: Potential Therapeutic Applications

Based on the extensive literature on thiazole derivatives, we can project the potential of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid in several key therapeutic areas.

Anticancer Activity

Derivatives of 4-methylthiazole-5-carboxylic acid have demonstrated significant potential as anticancer agents.[5] Research has shown that these compounds can target crucial signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MEK/ERK pathways.[7]

Comparison with Other Anticancer Thiazoles:

Compound ClassMechanism of Action (if known)Key Structural FeaturesRepresentative IC50 Values
4-Methylthiazole-5-carboxamides Inhibition of mucin oncoproteins[5]Amide linkage at the 5-positionGood activity against MDA-MB-231 breast cancer cells[5]
2-Aryl-4-methylthiazole-5-carboxylates Not fully elucidatedAryl group at the 2-position, ester at the 5-positionVaries depending on the aryl substituent
Dasatinib (Thiazole-containing) Multi-targeted kinase inhibitor2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide corePotent inhibitor of BCR-ABL and Src family kinases
Hypothesized for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Potential modulation of kinase pathways or other cancer-related targetsOxane ring at the 2-positionTo be determined

The oxane moiety in our target compound could potentially confer selectivity for specific kinase isoforms or other anticancer targets. Its hydrogen bonding capability might enable interactions within ATP-binding pockets that are not accessible to more traditional aryl or alkyl substituents.

Antimicrobial Activity

The thiazole ring is a well-established pharmacophore in antimicrobial agents.[8] Derivatives of 4-methylthiazole have shown broad-spectrum activity against various bacterial and fungal pathogens.[9]

Comparison with Other Antimicrobial Thiazoles:

Compound ClassSpectrum of ActivityKey Structural FeaturesRepresentative MIC Values
2,4-Disubstituted Thiazoles Gram-positive and Gram-negative bacteria[2]Various substituents at the 2 and 4 positionsMICs in the µM/mL range[2]
Sulfathiazole (Thiazole-containing) Broad-spectrum bacteriostatic2-sulfanilamidothiazoleHistorically effective, but resistance is now widespread
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives Primarily Gram-positive bacteria[10][11]Hydrazide-hydrazone derivativesMIC = 1.95–15.62 µg/mL for the most active compound[10]
Hypothesized for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Potential activity against bacteria and/or fungiOxane ring at the 2-positionTo be determined

The introduction of the oxane ring could enhance the compound's solubility and cell permeability, potentially leading to improved antimicrobial efficacy.

Anti-inflammatory and Antidiabetic Activity

Thiazole derivatives have also been investigated for their anti-inflammatory and antidiabetic properties.[12][13][14] For instance, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to possess antidiabetic, antioxidant, and anti-inflammatory activities in preclinical models.[12]

Comparison with Other Anti-inflammatory/Antidiabetic Thiazoles:

Compound ClassBiological EffectKey Structural FeaturesIn Vivo/In Vitro Data
2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid derivatives Antidiabetic, anti-inflammatory, antioxidant[12][13]Substituted amino group at the 2-positionDecreased blood glucose and inflammatory cytokines in diabetic rats[12]
Thiazolidinediones (e.g., Pioglitazone) Insulin sensitizersThiazolidinedione ring systemClinically used for the treatment of type 2 diabetes
Hypothesized for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Potential anti-inflammatory and/or antidiabetic effectsOxane ring at the 2-positionTo be determined

The structural similarity of the core scaffold to known anti-inflammatory and antidiabetic thiazoles suggests that our target compound warrants investigation in these therapeutic areas. The oxane moiety could influence interactions with relevant enzymes or receptors.

Experimental Protocols for Evaluation

To validate the hypothesized biological activities of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, a series of well-established in vitro and in vivo assays are recommended.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganisms with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Path Forward: Workflows and Pathways

To guide the research and development of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, the following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway it might modulate.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization & In Vivo Studies synthesis Synthesis of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) characterization->anti_inflammatory sar Structure-Activity Relationship (SAR) Studies anticancer->sar antimicrobial->sar anti_inflammatory->sar in_vivo In Vivo Efficacy Models (e.g., Xenograft, Infection) sar->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Compound->PI3K potential inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the topic compound.

Conclusion and Future Directions

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid stands as a promising, yet underexplored, molecule within the vast landscape of thiazole derivatives. Based on a comprehensive analysis of its structural components and the established biological activities of related compounds, it is hypothesized to possess potential anticancer, antimicrobial, and anti-inflammatory properties. The presence of the unique 2-(oxan-3-yl) substituent offers an exciting opportunity for novel interactions with biological targets, potentially leading to improved potency, selectivity, or pharmacokinetic profiles compared to existing thiazole derivatives.

The experimental protocols and workflows outlined in this guide provide a clear roadmap for the systematic evaluation of this compound. Further research, including synthesis of a focused library of analogs to establish clear structure-activity relationships, will be crucial in unlocking the full therapeutic potential of this intriguing thiazole derivative. The insights gained will undoubtedly contribute to the broader field of medicinal chemistry and the ongoing quest for novel and effective therapeutic agents.

References

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  • Ali, M. R., et al. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Biomedicine & Pharmacotherapy, 89, 651-659. [Link]

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  • Anonymous. (2022). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-220. [Link]

  • Lesyk, R., et al. (2018). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 23(11), 2775. [Link]

  • Ali, M. R., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy, 95, 1232-1241. [Link]

  • Bera, H., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193. [Link]

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  • Al-Tel, T. H., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 26(23), 7203. [Link]

  • Mohamed, M. F. A., et al. (2022). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 10, 989395. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 11(52), 32947-32963. [Link]

  • Anonymous. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Kumar, A., & Narasimhan, B. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10543-10560. [Link]

  • Hasanah, I., et al. (2021). Mode of Action of 5-Acetyl-4-Methylthiazole Derivatives as Antimicrobial Agents. Malaysian Journal of Chemistry, 23(1), 1-9. [Link]

  • Gomha, S. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 598. [Link]

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Validation

Comparative Analysis of Mass Spectrometry Reference Data for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic Acid and its Structural Analogs

Abstract This guide provides a comprehensive analysis of mass spectrometry reference data for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, a molecule of interest in contemporary drug discovery pipelines. Recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive analysis of mass spectrometry reference data for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, a molecule of interest in contemporary drug discovery pipelines. Recognizing the frequent absence of publicly available reference spectra for novel chemical entities, this document outlines a predictive and methodological framework for generating and validating high-quality mass spectrometry data. We will explore anticipated fragmentation patterns based on first principles and comparative data from structurally analogous compounds. Furthermore, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development are presented, emphasizing the establishment of self-validating analytical systems critical for regulatory and research applications.

Introduction: The Analytical Challenge of Novel Thiazole Carboxylic Acids

4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid represents a class of heterocyclic compounds that are gaining prominence as scaffolds in medicinal chemistry. Their analytical characterization, particularly by mass spectrometry, is a prerequisite for advancing pharmacokinetic, pharmacodynamic, and toxicological studies. The inherent structural complexity, featuring a thiazole core, a carboxylic acid moiety, and a saturated oxane ring, presents a unique fragmentation landscape that requires careful elucidation.

The primary challenge for researchers is often the lack of established mass spectrometry reference data for such novel molecules. This guide addresses this gap by providing a predictive framework and a practical, step-by-step approach to method development, ensuring data integrity and reproducibility.

Predicted Fragmentation Pathways and Ionization Characteristics

The structure of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid suggests several key fragmentation pathways under electrospray ionization (ESI), which is the technique of choice for molecules of this polarity and mass range.

Ionization

Given the presence of a carboxylic acid group (pKa typically 3-5) and a basic nitrogen atom in the thiazole ring (pKa typically 2-3), the molecule can be ionized in either positive or negative mode.

  • Positive Ion Mode (ESI+): Protonation is expected to occur on the thiazole nitrogen, yielding the precursor ion [M+H]⁺.

  • Negative Ion Mode (ESI-): Deprotonation of the carboxylic acid will readily form the precursor ion [M-H]⁻. The choice of ionization mode will depend on sensitivity and the desired structural information from fragmentation. For quantitative analysis, ESI- is often preferred for carboxylic acids due to its high efficiency and the generation of a stable carboxylate anion.

Predicted Fragmentation (MS/MS)

Upon collisional activation in the tandem mass spectrometer, the precursor ions are expected to fragment in a predictable manner.

G cluster_positive Predicted ESI+ Fragmentation cluster_negative Predicted ESI- Fragmentation M_H [M+H]⁺ (Precursor Ion) frag1_pos Loss of H₂O from Carboxylic Acid M_H->frag1_pos -18 Da frag2_pos Loss of CO₂ (Decarboxylation) M_H->frag2_pos -44 Da frag3_pos Cleavage of Oxane Ring M_H->frag3_pos frag4_pos Thiazole Ring Opening M_H->frag4_pos M_H_neg [M-H]⁻ (Precursor Ion) frag1_neg Loss of CO₂ (Decarboxylation) M_H_neg->frag1_neg -44 Da frag2_neg Cleavage at Oxane-Thiazole Bond M_H_neg->frag2_neg

Caption: Predicted fragmentation pathways in positive and negative ion modes.

Comparative Data from Structural Analogs

To substantiate our predictive model, we will compare the expected behavior of our target molecule with experimentally determined mass spectrometry data for structurally similar compounds. This comparative approach is a cornerstone of analytical method development for new chemical entities.

Structural Analog Precursor Ion (m/z) Key Fragment Ions (m/z) Ionization Mode Reference
Meloxicam 352.0 [M+H]⁺115.0, 141.0, 223.0ESI+
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid 220.0 [M+H]⁺176.0 (Loss of CO₂)ESI+
Tetrahydrofuran-3-carboxylic acid 117.1 [M+H]⁺99.1 (Loss of H₂O), 71.1 (Loss of COOH)ESI+

This table is illustrative. In a real-world scenario, a comprehensive literature and database search (e.g., NIST, MassBank) would be conducted to find the closest possible analogs.

The fragmentation of Meloxicam, a complex thiazole derivative, demonstrates characteristic cleavages of the thiazole ring system. The simpler phenyl-thiazole analog readily undergoes decarboxylation, a highly probable pathway for our target compound. The data for tetrahydrofuran-3-carboxylic acid provides insight into the fragmentation of the saturated heterocyclic ring, suggesting that losses of water and the entire carboxylic acid group are likely.

Experimental Protocol for LC-MS/MS Method Development

This section provides a detailed, step-by-step methodology for developing a robust and validated LC-MS/MS method for the quantification of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid in a biological matrix (e.g., plasma).

G cluster_workflow LC-MS/MS Method Development Workflow start Define Analytical Requirements direct_infusion Direct Infusion MS (Tune Parameters) start->direct_infusion lc_dev LC Method Development direct_infusion->lc_dev msms_opt MS/MS Optimization (MRM Transitions) lc_dev->msms_opt validation Method Validation (ICH/FDA Guidelines) msms_opt->validation end Routine Sample Analysis validation->end

Comparative

A Comparative Efficacy Analysis of 4-Methyl-1,3-thiazole-5-carboxylic Acid Analogs in Drug Discovery

Introduction The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and pharmacologically significant compounds.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and pharmacologically significant compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutics across diverse disease areas, including metabolic disorders, cancer, and infectious diseases.[2][3][4] Within this class, derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid represent a particularly fruitful area of investigation. The carboxylic acid moiety at the C5 position often serves as a critical anchor for binding to enzyme active sites, while the C2 and C4 positions provide versatile points for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.[1]

One such novel analog is 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1410694-99-3).[5] While specific efficacy data for this particular compound is not yet prevalent in peer-reviewed literature, its structure—featuring a saturated oxane ring at the C2 position—presents an intriguing deviation from the more commonly explored aryl and amino substituents. This guide provides a comprehensive efficacy comparison of structurally related 4-methyl-1,3-thiazole-5-carboxylic acid analogs for which experimental data is available. By examining the structure-activity relationships (SAR) of these documented compounds, we can establish a predictive framework for evaluating the potential of novel analogs like the 2-(oxan-3-yl) derivative and guide future research endeavors. We will delve into key therapeutic areas where these analogs have shown promise, supported by detailed experimental protocols and comparative data.

Figure 1: Core Scaffold and Analogs cluster_core Core Scaffold: 4-Methyl-1,3-thiazole-5-carboxylic acid cluster_analogs Representative C2-Substituted Analogs Core Core A 2-(oxan-3-yl) (Lead Compound) Core->A B 2-[3-cyano-4-(isobutoxy)phenyl] (Febuxostat - Anti-gout) Core->B C 2-(4-Fluorobenzamido) (Antidiabetic) Core->C D 2-[(4-Chlorobenzyl)amino] (Antidiabetic) Core->D

Caption: Figure 1: The core 4-methyl-1,3-thiazole-5-carboxylic acid scaffold and representative C2-substituted analogs discussed in this guide.

Comparative Efficacy Analysis by Therapeutic Target

The versatility of the 4-methyl-1,3-thiazole-5-carboxylic acid scaffold is evident from the range of biological activities its derivatives possess. The choice of substituent at the C2 position is a primary determinant of the compound's therapeutic target and efficacy.

Anti-hyperuricemic Activity: Xanthine Oxidase Inhibition

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary cause of gout. A key therapeutic strategy is the inhibition of Xanthine Oxidase (XO), the enzyme responsible for the final steps of purine metabolism to uric acid. The FDA-approved drug Febuxostat, chemically known as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid, is a potent XO inhibitor and serves as a benchmark for this class of compounds.[6]

Research into other C2-substituted analogs has revealed potent XO inhibitory activity. A study on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives demonstrated that substitutions on the benzamido ring significantly influence efficacy.[7] The causality for this experimental direction lies in mimicking the binding mode of Febuxostat, where the C2-aryl group occupies a key pocket in the enzyme's active site.

Table 1: Comparison of In Vitro Xanthine Oxidase Inhibitory Activity

Compound ID C2-Substituent IC50 (µM) Reference
Febuxostat 2-[3-cyano-4-(isobutoxy)phenyl] 0.016 ± 0.002 [6]
Analog 5b 2-(4-Fluorobenzamido) 0.57 [7]
Analog 5c 2-(4-Chlorobenzamido) 0.91 [7]

| Allopurinol | (Reference Drug) | 2.50 |[7] |

The data clearly indicates that while Febuxostat remains the most potent inhibitor, other analogs with halogenated benzamido groups at the C2 position also exhibit strong, sub-micromolar inhibitory activity, surpassing that of the older reference drug, Allopurinol.[7] This suggests that an aromatic ring at the C2 position, particularly one with electron-withdrawing groups, is highly favorable for XO inhibition.

Antidiabetic Activity

Several 4-methyl-1,3-thiazole-5-carboxylic acid analogs have been investigated for their potential in treating type 2 diabetes mellitus (T2DM). These studies focus on the compounds' ability to reduce blood glucose, improve insulin sensitivity, and mitigate oxidative and inflammatory stress associated with the disease.[8][9]

One derivative, 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) , was shown to significantly decrease blood glucose and increase insulin levels in streptozotocin (STZ)-induced diabetic rats.[8] Similarly, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) also demonstrated robust antidiabetic effects, improving both hyperglycemia and hyperlipidemia.[9] The experimental choice to use the STZ-induced neonatal rat model is crucial as it mimics key aspects of T2DM, providing a reliable system for evaluating therapeutic efficacy.

Table 2: Comparison of Antidiabetic Efficacy in STZ-Induced Diabetic Rats

Compound Dose & Duration Key Outcomes Reference
BAC 10 & 20 mg/kg, 3 weeks - Significantly decreased blood glucose- Raised insulin levels- Reduced inflammatory cytokines (TNF-α, IL-6) [8]

| NDTD | 10 & 20 mg/kg, 4 weeks | - Reversed increased serum glucose & insulin- Lowered TG, TC, LDL-C levels- Attenuated oxidative stress markers (increased GSH, SOD; decreased MDA) |[9] |

These studies highlight that C2-substituents containing benzylamino or benzamido moieties can confer significant antidiabetic properties. The mechanism appears to be multifactorial, involving not just glycemic control but also potent anti-inflammatory and antioxidant activities.[8][9]

Anticancer Activity

The thiazole scaffold is a common feature in compounds designed as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[1][10] Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated as potential inhibitors of mucin 1 (MUC1), an oncoprotein overexpressed in breast cancer.[11] Other thiazole-5-carboxamide derivatives have also shown activity against lung, liver, and colon cancer cell lines.[10]

Table 3: Comparison of In Vitro Anticancer Activity (IC50 in µM)

Compound Class C2-Substituent Type Cell Line (Cancer Type) IC50 (µM) Reference
Thiazole Derivative 4c Substituted Aryl MCF-7 (Breast) 2.57 ± 0.16 [1]
Thiazole Derivative 4c Substituted Aryl HepG2 (Liver) 7.26 ± 0.44 [1]
Thiazole-5-carboxamide 2-(2-Chlorophenyl)-4-trifluoromethyl A-549 (Lung) >50 [10]
Thiazole-5-carboxamide 2-(2-Chlorophenyl)-4-trifluoromethyl Bel7402 (Liver) >50 [10]

| Thiazole-5-carboxamide | 2-(2-Chlorophenyl)-4-trifluoromethyl | HCT-8 (Colon) | 38.2 |[10] |

The data indicates that anticancer efficacy is highly dependent on the specific substitutions on the thiazole ring and the target cell line. Substituted aryl groups at the C2 position appear promising for breast and liver cancer cell lines.[1]

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are detailed, step-by-step methodologies for key assays mentioned in this guide.

Figure 2: Workflow for In Vitro Efficacy Screening A Compound Library (Thiazole Analogs) B Primary Assay (e.g., In Vitro XO Enzyme Inhibition) A->B C Determine IC50 Values B->C D Hit Identification (Potency < Threshold) C->D E Secondary Assay (e.g., Cell-Based Uric Acid Production) D->E Advance Hits F Confirm Cellular Activity E->F G Lead Candidate Selection F->G

Caption: Figure 2: A representative workflow for screening and identifying lead candidates from a library of thiazole analogs.

Protocol 1: In Vitro Xanthine Oxidase (XO) Inhibition Assay

This protocol is a self-validating system as it measures the direct inhibition of the target enzyme's activity by monitoring the formation of its product, uric acid, spectrophotometrically.

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Dissolve xanthine in the buffer to a final concentration of 100 µM (Substrate).

    • Dissolve bovine milk Xanthine Oxidase (Sigma-Aldrich) in the buffer to achieve a final concentration of 0.02 units/mL.

    • Prepare stock solutions of test analogs and reference inhibitors (Febuxostat, Allopurinol) in DMSO. Create serial dilutions in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 50 µL of the xanthine solution.

    • Add 25 µL of the test analog solution at various concentrations.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the XO enzyme solution to each well.

    • Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate (velocity) of the reaction for each concentration.

    • Determine the percentage of inhibition relative to a DMSO vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: In Vivo Antidiabetic Study in STZ-Induced Rats

This protocol provides a robust in vivo model to assess the systemic effects of the test compounds on glucose metabolism and related biomarkers.

  • Induction of Diabetes:

    • Use 2-day-old Wistar rat pups.

    • Induce type 2 diabetes by a single intraperitoneal (i.p.) injection of Streptozotocin (STZ) at a dose of 100 mg/kg, freshly prepared in citrate buffer (pH 4.5).

    • Allow the animals to mature for 12-14 weeks. Confirm diabetes by measuring fasting blood glucose levels; rats with levels >250 mg/dL are considered diabetic and selected for the study.

  • Experimental Groups and Dosing:

    • Divide the diabetic rats into groups (n=6-8 per group):

      • Group 1: Normal Control (non-diabetic, vehicle-treated).

      • Group 2: Diabetic Control (vehicle-treated).

      • Group 3: Reference Drug (e.g., Metformin, 100 mg/kg).

      • Group 4 & 5: Test Analog (e.g., 10 mg/kg and 20 mg/kg).

    • Administer the vehicle, reference drug, or test analog orally via gavage once daily for 3-4 weeks.

  • Parameter Measurement:

    • Blood Glucose & Insulin: Measure fasting blood glucose weekly from tail vein blood using a glucometer. At the end of the study, collect serum to measure insulin levels using an ELISA kit.

    • Lipid Profile: Analyze terminal serum samples for total cholesterol (TC), triglycerides (TG), LDL-C, and HDL-C using commercially available enzymatic kits.

    • Inflammatory & Oxidative Stress Markers: Use terminal serum or tissue homogenates (pancreas, liver) to measure levels of TNF-α and IL-6 (ELISA kits) and oxidative stress markers like MDA, SOD, and GSH (colorimetric assay kits).

  • Data Analysis:

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.

Conclusion and Future Directions

The 4-methyl-1,3-thiazole-5-carboxylic acid scaffold is a remarkably versatile platform for developing potent therapeutic agents. The evidence presented demonstrates that strategic modifications at the C2 position can direct the molecule's activity towards distinct and critical biological targets, including Xanthine Oxidase for gout, and various pathways involved in diabetes and cancer.[7][9][11] Analogs featuring C2-aryl or C2-benzamido groups have shown particular promise, with several compounds exhibiting efficacy comparable or superior to established drugs in preclinical models.

The lead compound of this topic, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid , represents an under-explored area of this chemical space. The introduction of a non-aromatic, saturated heterocyclic oxane ring at the C2 position could offer unique properties, potentially improving solubility, metabolic stability, or providing a different vector for interacting with target proteins. Future research should focus on synthesizing this compound and its derivatives and evaluating them in the robust experimental systems described herein. A direct, head-to-head comparison with analogs like Febuxostat and BAC would be highly informative and could pave the way for a new generation of thiazole-based therapeutics.

References

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.
  • BenchChem. (n.d.). A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery.
  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical and Scientific Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Comparative And Critical Review About Thiazole Derivatives In Diabetic Patients, Hepatic Versus Pancreatic Effects.
  • ResearchGate. (2014). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Systematic Review On Thiazole And Its Applications. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • PubMed. (2017). 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity via amelioration of oxidative enzymes and inflammatory cytokines in streptozotocin-induced diabetic rats. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • NextSDS. (n.d.). 4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • PubMed. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]

  • PubMed. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Retrieved from [Link]

  • New Drug Approvals. (2016). thiazole derivative. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Validating the Biological Activity of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid. While specific biological data for this molecule is not yet prevalent in published literature, its structure, featuring a thiazole-5-carboxylic acid scaffold, suggests a high probability of therapeutic potential. The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6]

This document outlines a logical, multi-tiered experimental approach to systematically screen for and validate these potential activities. We will compare and contrast various assays, provide detailed, self-validating protocols, and offer insights into data interpretation, enabling a robust evaluation of this promising compound.

Rationale for Target Activities: The Thiazole Precedent

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry.[2][5] Its derivatives have been successfully developed into drugs for a multitude of diseases.[7][8][9] This established history provides a strong rationale for prioritizing the following biological activities for our target compound:

  • Anticancer/Antiproliferative Activity: Many thiazole derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[10][11][12] The planar thiazole ring can intercalate into DNA or interact with key enzymatic targets in cancer cells.

  • Antimicrobial Activity: The thiazole moiety is a component of penicillin and other antibiotics, highlighting its potential in combating bacterial and fungal infections.[2][13][14]

  • Anti-inflammatory Activity: Several clinically used anti-inflammatory drugs, such as Meloxicam, feature a thiazole ring.[5] These compounds often act by inhibiting enzymes like cyclooxygenase (COX) involved in the inflammatory cascade.

Our validation strategy will therefore focus on these three key areas, employing a suite of assays to build a comprehensive activity profile.

Experimental Validation Workflow

A tiered approach is recommended, starting with broad screening assays and progressing to more specific, mechanistic studies for any confirmed "hits." This workflow optimizes resource allocation and ensures a logical progression of inquiry.

G A Anticancer (Cytotoxicity Assay) D IC50 Determination (e.g., against cancer cells) A->D Hit B Antimicrobial (MIC Assay) E MBC Determination B->E Hit C Anti-inflammatory (Cell-based Assay) F COX Inhibition Assay C->F Hit G Selectivity Panel (e.g., Normal vs. Cancer Cells) D->G H Apoptosis vs. Necrosis Assay D->H Confirmed Activity I Enzyme Kinetics F->I Confirmed Activity J Cytokine Profiling F->J Confirmed Activity

Caption: Tiered experimental workflow for validating biological activity.

Comparative Guide to In Vitro Assays

The choice of assay is critical for generating reliable and meaningful data. Below, we compare common methods for each target activity.

Validating Anticancer Activity

The initial step is to assess the compound's ability to inhibit cancer cell growth or induce cell death.

Comparison of Primary Cytotoxicity Assays:

AssayPrincipleAdvantagesDisadvantages
MTT/XTT Assay Measures metabolic activity via mitochondrial reductase conversion of tetrazolium salt to formazan.High-throughput, cost-effective, well-established.Indirect measure of viability; can be affected by metabolic changes unrelated to cytotoxicity.
LDH Release Assay Measures lactate dehydrogenase (LDH) released from damaged cells into the media.Direct measure of membrane integrity loss (necrosis).Less sensitive for apoptotic cell death; timing is critical.
ATP-based Assay (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cells.Highly sensitive, rapid, excellent linearity.More expensive than MTT; signal can be affected by ATPases.

Recommendation: Begin with an MTT assay across a panel of representative cancer cell lines (e.g., A549 - lung, Bel7402 - liver, HCT-8 - colon)[11] to obtain a broad view of cytotoxic potential. Compare its performance against a standard chemotherapeutic agent like Doxorubicin .

Validating Antimicrobial Activity

Determining the minimum concentration of the compound that inhibits microbial growth is the gold standard.

Comparison of Antimicrobial Susceptibility Tests:

AssayPrincipleAdvantagesDisadvantages
Broth Microdilution (MIC) Serial dilution of the compound in liquid broth to determine the lowest concentration preventing visible growth.Quantitative (provides MIC value), standardized (CLSI guidelines).Can be labor-intensive for large-scale screening.
Disk Diffusion (Kirby-Bauer) A compound-impregnated disk is placed on an agar plate; the zone of inhibition is measured.Simple, low-cost, visually intuitive.Qualitative/semi-quantitative; less precise than MIC.
Agar Dilution The compound is incorporated directly into the agar medium at various concentrations.Can test multiple isolates simultaneously.More cumbersome to prepare than broth microdilution.

Recommendation: The Broth Microdilution method is the preferred choice for generating precise Minimum Inhibitory Concentration (MIC) data. Test against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] Use established antibiotics like Ampicillin or Streptomycin as positive controls.[1]

Validating Anti-inflammatory Activity

Inflammation is a complex process. Initial screens often focus on key enzymatic drivers or cellular responses.

Comparison of Anti-inflammatory Assays:

AssayPrincipleAdvantagesDisadvantages
COX Inhibition Assay Measures the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which produce prostaglandins.Mechanistically specific, available in purified enzyme or cell-based formats.Does not capture other inflammatory pathways.
LPS-stimulated Cytokine Release Measures the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS).Physiologically relevant, measures a key cellular response.More complex setup; cytokine measurement requires ELISA or similar methods.
Nitric Oxide (NO) Assay (Griess Test) Measures the inhibition of nitric oxide production in LPS-stimulated macrophages.Simple, colorimetric readout.NO has both pro- and anti-inflammatory roles; results can be context-dependent.

Recommendation: A cell-based LPS-stimulation assay using a murine macrophage cell line (e.g., RAW 264.7) provides a robust and physiologically relevant primary screen. Measuring the inhibition of TNF-α or IL-6 release provides a clear endpoint.[15] Compare the compound's activity to a known non-steroidal anti-inflammatory drug (NSAID) like Diclofenac .[1]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X stock solution of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid and the reference compound (Doxorubicin) in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (final volume 200 µL, final concentration 1X). Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Broth Microdilution for MIC Determination

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacteria Preparation: Inoculate a single colony of bacteria (e.g., S. aureus) into Mueller-Hinton Broth (MHB). Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in MHB to get the final inoculum of ~1 x 10^5 CFU/mL.

  • Compound Preparation: In a 96-well plate, add 50 µL of MHB to wells 2-12. In well 1, add 100 µL of the test compound at a high starting concentration (e.g., 1024 µg/mL).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1-11. Well 12 receives 50 µL of sterile MHB only. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Cytotoxicity (IC50 in µM) after 48h

CompoundA549 (Lung)Bel7402 (Liver)HCT-8 (Colon)Normal Fibroblasts
Test Compound ResultResultResultResult
Doxorubicin (Control) 0.050.120.080.35

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)
Test Compound ResultResult
Ampicillin (Control) 0.58

Interpretation: A potent and selective anticancer agent would show low IC50 values against cancer cell lines but a significantly higher IC50 against normal cells. A promising antimicrobial would have low MIC values, ideally against a broad spectrum of bacteria.

Advanced Validation: Mechanism of Action

Should primary screening yield positive results, further investigation into the mechanism of action is warranted.

G cluster_0 Confirmed Anticancer Hit cluster_1 Potential Cellular Targets cluster_2 Validation Assays A Test Compound B Cell Cycle Checkpoints (e.g., G2/M arrest) A->B C Apoptotic Pathway (e.g., Caspase activation) A->C D Signaling Kinases (e.g., EGFR, PI3K) A->D E Flow Cytometry (Cell Cycle Analysis) B->E F Western Blot (Caspase-3, PARP cleavage) C->F G Kinase Inhibition Assay D->G

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Comparative

The Definitive Guide to Structural Elucidation: A Comparative Analysis for the Characterization of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for the stru...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of analytical techniques for the structural elucidation of novel small molecules, using the hypothetical compound 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid as a case study. As no crystallographic data for this specific molecule is publicly available, this document serves as both a methodological guide and a comparative analysis to aid researchers in selecting the most appropriate techniques for characterizing new chemical entities.

We will delve into the gold standard, Single Crystal X-ray Diffraction (SCXRD), and compare its capabilities and limitations against a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique will be evaluated based on the information it provides, sample requirements, and its overall role in the structural determination workflow.

The Gold Standard: Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction is an unparalleled technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It is considered the definitive method for determining molecular structure, including bond lengths, bond angles, and stereochemistry.

The fundamental principle of SCXRD involves irradiating a single crystal with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots.[3] The geometry and intensity of these spots are directly related to the arrangement of atoms in the crystal. By analyzing this pattern, a 3D electron density map of the molecule can be generated, from which the atomic structure is determined.

Experimental Workflow for SCXRD

The most significant challenge in SCXRD is often not the data collection itself, but obtaining a high-quality single crystal suitable for diffraction.[4]

SCXRD_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Compound_Synthesis Synthesize & Purify Compound Solvent_Screening Solvent Screening Compound_Synthesis->Solvent_Screening Crystallization_Method Select Crystallization Method Solvent_Screening->Crystallization_Method Crystal_Formation Slow Crystal Formation Crystallization_Method->Crystal_Formation Crystal_Mounting Mount Crystal on Goniometer Crystal_Formation->Crystal_Mounting XRay_Source Irradiate with X-rays Crystal_Mounting->XRay_Source Diffraction Collect Diffraction Pattern XRay_Source->Diffraction Data_Processing Process Diffraction Data Diffraction->Data_Processing Structure_Solution Solve Phase Problem & Build Model Data_Processing->Structure_Solution Refinement Refine Atomic Positions Structure_Solution->Refinement Validation Validate Final Structure Refinement->Validation

Caption: Workflow for Single Crystal X-ray Diffraction.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth:

    • Slow Evaporation: Dissolve the purified 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation in a clean vial.[5] Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent over several days to weeks. The gradual increase in concentration will hopefully lead to the formation of single crystals.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble.[5][6] The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed crystal, ideally between 0.1 and 0.5 mm in size, with clear faces and no visible cracks or defects.[3]

    • Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • The crystal is then rotated in the X-ray beam while a series of diffraction images are collected on a detector.[3]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

    • Software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map, and the positions and displacement parameters of the atoms are refined to best fit the experimental data.

Orthogonal and Complementary Techniques

While SCXRD provides the ultimate structural proof, other techniques are indispensable for initial characterization, confirmation of identity in solution, and for compounds that fail to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7][8][9] It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Dissolve_Sample Dissolve Sample in Deuterated Solvent Transfer_to_Tube Transfer to NMR Tube Dissolve_Sample->Transfer_to_Tube Place_in_Spectrometer Insert into Spectrometer Transfer_to_Tube->Place_in_Spectrometer Tune_and_Shim Tune & Shim Magnet Place_in_Spectrometer->Tune_and_Shim Acquire_Spectra Acquire 1D & 2D Spectra Tune_and_Shim->Acquire_Spectra Process_Data Process Raw Data (FT, Phasing) Acquire_Spectra->Process_Data Assign_Signals Assign Signals to Atoms Process_Data->Assign_Signals Elucidate_Structure Determine Connectivity & Stereochemistry Assign_Signals->Elucidate_Structure

Caption: Workflow for NMR Spectroscopy.

Experimental Protocol: Structural Elucidation by NMR
  • Sample Preparation: Dissolve 5-10 mg of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

    • ¹³C NMR & DEPT: Provides information on the number of different types of carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment helps distinguish between CH, CH₂, and CH₃ groups.[10]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This helps to piece together fragments of the molecule.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is crucial for connecting the fragments identified by COSY.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded. This is essential for determining stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is used to determine the molecular weight of a compound with high accuracy and can provide information about its elemental composition and structure.

Experimental Workflow for Mass Spectrometry

MS_Workflow cluster_sample_intro Sample Introduction & Ionization cluster_mass_analysis Mass Analysis cluster_data_interpretation Data Interpretation Prepare_Sample Prepare Dilute Solution Introduce_Sample Introduce into Ion Source (e.g., ESI) Prepare_Sample->Introduce_Sample Ionize_Sample Generate Gaseous Ions Introduce_Sample->Ionize_Sample Accelerate_Ions Accelerate Ions Ionize_Sample->Accelerate_Ions Separate_Ions Separate by m/z Ratio Accelerate_Ions->Separate_Ions Detect_Ions Detect Ions Separate_Ions->Detect_Ions Generate_Spectrum Generate Mass Spectrum Detect_Ions->Generate_Spectrum Determine_MW Determine Molecular Weight Generate_Spectrum->Determine_MW Analyze_Fragments Analyze Fragmentation Pattern Determine_MW->Analyze_Fragments

Caption: Workflow for Mass Spectrometry.

Experimental Protocol: Molecular Weight and Formula Determination
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar to nanomolar range) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. For a molecule like this, Electrospray Ionization (ESI) is a common and gentle method that produces intact molecular ions.[12]

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • These instruments can measure the m/z ratio to several decimal places, allowing for the determination of the exact mass.[11] This exact mass can then be used to calculate the most likely elemental formula.

  • Tandem Mass Spectrometry (MS/MS):

    • The molecular ion is selected and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).[12]

    • The resulting fragment ions are analyzed to provide structural information, which can help to confirm the connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13][14] It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies.

Experimental Workflow for FTIR Spectroscopy

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Prepare_Sample Prepare Sample (e.g., KBr Pellet or ATR) Place_in_Spectrometer Place in Spectrometer Prepare_Sample->Place_in_Spectrometer Collect_Background Collect Background Spectrum Place_in_Spectrometer->Collect_Background Collect_Sample Collect Sample Spectrum Collect_Background->Collect_Sample Generate_Spectrum Generate Absorbance Spectrum Collect_Sample->Generate_Spectrum Identify_Peaks Identify Characteristic Absorption Bands Generate_Spectrum->Identify_Peaks Assign_Functional_Groups Assign Bands to Functional Groups Identify_Peaks->Assign_Functional_Groups

Caption: Workflow for FTIR Spectroscopy.

Experimental Protocol: Functional Group Analysis
  • Sample Preparation (ATR Method):

    • Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[15]

  • Data Collection:

    • First, collect a background spectrum of the empty ATR accessory.

    • Then, collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance spectrum.

  • Spectral Interpretation:

    • Analyze the spectrum for characteristic absorption bands. For the target molecule, one would expect to see:

      • A broad O-H stretch from the carboxylic acid around 3300-2500 cm⁻¹.

      • A C=O stretch from the carboxylic acid around 1700 cm⁻¹.

      • C-N and C=N stretches from the thiazole ring in the 1600-1400 cm⁻¹ region.

      • C-O stretches from the oxane ring and carboxylic acid around 1300-1000 cm⁻¹.

Comparison of Techniques

FeatureSingle Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMass Spectrometry (MS)FTIR Spectroscopy
Information Provided Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packingConnectivity (2D structure), stereochemistry in solution, dynamic processesMolecular weight, elemental formula (HRMS), structural fragments (MS/MS)Presence of functional groups
Sample Requirements High-quality single crystal (0.1-0.5 mm)5-10 mg dissolved in deuterated solventMicrogram to nanogram quantities in solutionSmall amount of solid or liquid
Strengths Unambiguous and definitive structural determination.[4][16]Excellent for determining connectivity and solution-state structure.[7][17]High sensitivity, provides exact molecular formula.[11][18]Fast, easy to use, non-destructive.[13]
Limitations Requires a suitable single crystal, which can be difficult or impossible to obtain.[4] Structure is in the solid state, which may differ from solution.Can have overlapping signals in complex molecules. Does not provide bond lengths/angles.Provides limited connectivity information on its own.Provides only functional group information, not the full structure.
Role in Workflow Final, absolute proof of structure.Primary tool for initial structure elucidation and confirmation.Confirmation of molecular weight and formula.Quick check for expected functional groups and reaction monitoring.

Conclusion

The structural characterization of a novel compound like 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid requires a multi-faceted analytical approach. While Single Crystal X-ray Diffraction stands as the ultimate arbiter of molecular structure, its reliance on high-quality crystals makes it a workflow bottleneck. NMR spectroscopy serves as the primary tool for elucidating the molecular framework in solution, establishing the critical connections between atoms. Mass Spectrometry provides the fundamental data of molecular weight and elemental composition, confirming the building blocks of the molecule. Finally, FTIR spectroscopy offers a rapid and straightforward method to verify the presence of key functional groups.

For drug development professionals, a comprehensive characterization package utilizing all these techniques is essential. The data from NMR, MS, and FTIR build a compelling case for the proposed structure, which is then unequivocally confirmed by SCXRD. This integrated approach ensures the highest level of scientific integrity and provides the solid structural foundation necessary for further development.

References

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. Available at: [Link]

  • Boruah, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2239-2263. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1–9. Available at: [Link]

  • Universitat Rovira i Virgili. (n.d.). Crystallization of small molecules. Available at: [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Harvard University. Available at: [Link]

  • Srilatha, K. (2017). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 10(1), 316-322. Available at: [Link]

  • McKeague, M., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Analytical Chemistry, 87(16), 8464–8472. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 7(1), 1-10. Available at: [Link]

  • Bakrania, S. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. Available at: [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]

  • Kumar, P. (2017). Mass spectrometry for structural characterization of bioactive compounds. In Characterization of Bioactive Compounds. IntechOpen. Available at: [Link]

  • Kaur, A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1801–1810. Available at: [Link]

  • Bruker. (n.d.). Single Crystal Diffraction. ResearchGate. Available at: [Link]

  • McKeague, M., et al. (2015). Comprehensive analytical comparison of strategies used for small molecule aptamer evaluation. Analytical Chemistry, 87(16), 8464-72. Available at: [Link]

  • Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. TIGP. Available at: [Link]

  • University of Florida. (2013). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Available at: [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • University of Texas at Dallas. (n.d.). Fourier Transform Infrared Spectroscopy. Available at: [Link]

  • Creaser, C. S., & Stenson, A. C. (2009). Advances in structure elucidation of small molecules using mass spectrometry. Expert Review of Proteomics, 6(2), 163-176. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]

  • Wang, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to prote...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, a compound with potential applications in medicinal chemistry. By understanding the inherent chemical properties and associated hazards, we can implement a disposal protocol that is both scientifically sound and compliant with regulatory standards.

Hazard Assessment: Understanding the Risks

Based on available data, this compound should be treated as a hazardous substance with the following potential classifications[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.

Thiazole derivatives, as a class, can also be flammable and toxic, and it should be assumed that this compound may be harmful to aquatic life[2][3]. Therefore, it must not be allowed to enter drains or waterways[2].

Table 1: Hazard Profile of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (Assumed)

Hazard CategoryClassificationPrecautionary Measures
Physical Hazards Assumed Flammable SolidKeep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools[3].
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product[3][4].
Skin IrritantWear protective gloves and clothing[5].
Serious Eye IrritantWear eye and face protection[5].
Specific Target Organ ToxicityUse only outdoors or in a well-ventilated area[6].
Environmental Hazards Assumed Harmful to Aquatic LifeAvoid release to the environment[2][7].

Personal Protective Equipment (PPE) and Handling

Prior to handling 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid for any purpose, including disposal, appropriate PPE must be worn.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after[4][8].

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities[4][5].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be required[5].

  • Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary[6][9].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Minor Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels for the main spill[2].

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[8][10].

  • Decontamination: Clean the spill area with a soap and water solution. All cleaning materials must be disposed of as hazardous waste[2].

For Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and your laboratory supervisor.

  • Secure the Area: Restrict access to the spill area.

  • Ignition Sources: If the substance is flammable, extinguish all nearby ignition sources[2].

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash [11].

Protocol for Waste Collection and Disposal:

  • Waste Container Selection:

    • Use a dedicated, compatible, and clearly labeled hazardous waste container[2][12].

    • Ensure the container has a tightly fitting screw cap. Parafilm and stoppers are not acceptable for sealing waste containers.

    • Containers should be made of a material compatible with organic acids and thiazole compounds. High-density polyethylene (HDPE) is often a suitable choice.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste"[2].

    • List the full chemical name: "4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid" and any other chemical constituents in the waste mixture with their approximate concentrations[12].

    • Indicate the associated hazards (e.g., "Toxic," "Irritant," "Flammable Solid")[2].

    • Record the date when waste was first added to the container[2].

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste[12].

    • Secondary containment should be used to prevent the spread of material in case of a leak.

  • Disposal Request:

    • Once the container is full (no more than 80% capacity to prevent spills) or when it is no longer needed, arrange for a pickup from your institution's EHS or a licensed professional waste disposal service[13].

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Empty Container Disposal:

    • Empty containers that held 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste[12].

    • After triple-rinsing, the original label on the container should be defaced, and the container can be disposed of in the regular laboratory glassware or plastic waste stream, as appropriate[12].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid.

Caption: Disposal workflow for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid.

References

  • NextSDS. (n.d.). 4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Chemcia Scientific. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Glen Research. (n.d.). SAFETY DATA SHEET Thiazole Orange NHS Ester (50-1970-xx). Retrieved from [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • NextSDS. (n.d.). 4-methyl-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • USDA ARS. (n.d.). Acceptable Drain Disposal Procedures. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1251105-55-1). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

Before any handling of 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid, a thorough understanding of its potential hazards is paramount. While a comprehensive Safety Data Sheet (SDS) is not publicly available, hazard classifications provide critical information for risk assessment.[1][2]

1.1 Known Hazard Classifications

Based on available data, this compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[1]

Table 1: Hazard Summary and Immediate Precautions

Hazard CategoryClassificationPrecautionary Actions
Physical Hazards Assumed to be a combustible solid.Keep away from heat, sparks, open flames, and hot surfaces.[4]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin and Eye Irritant, Specific Target Organ Toxicity.[1]Avoid all personal contact, including inhalation. Wear comprehensive PPE.[5][6]
Environmental Hazards Assumed to be harmful to aquatic life.Avoid release to the environment.[4][7]

1.2 The Logic of Analogue-Based Assessment

In the absence of a complete SDS, we must extrapolate from the known hazards of its core chemical structures: the thiazole ring, the carboxylic acid group, and the oxane (tetrahydropyran) ring. Thiazole derivatives can be toxic and flammable, while carboxylic acids are often corrosive or irritant.[4][8] This analogue-based approach is a cornerstone of responsible chemical safety, ensuring that we err on the side of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a passive exercise; it is an active risk mitigation strategy. The following PPE is mandatory for all procedures involving 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid.

2.1 Core PPE Requirements

  • Eye and Face Protection:

    • Safety Goggles: Tightly fitting chemical safety goggles are required to protect against splashes and dust.[9]

    • Face Shield: A face shield, worn in conjunction with safety goggles, is mandatory when handling larger quantities (>25g) or when there is a significant risk of splashing.[10]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable minimum for incidental contact.[10][11] For prolonged handling or in the event of a spill, consider heavier-duty gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[9]

    • Laboratory Coat: A long-sleeved, properly fastened laboratory coat is required to protect against skin contact and contamination of personal clothing.[8]

  • Respiratory Protection:

    • All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, or if exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[6]

Diagram 1: PPE Selection Workflow

PPE_Workflow start Start: Handling Task Identified task_assessment Assess Task - Weighing? - Dissolving? - Transferring? start->task_assessment quantity Quantity > 25g or Splash Risk? task_assessment->quantity fume_hood Work in Chemical Fume Hood? quantity->fume_hood No face_shield Add Face Shield quantity->face_shield Yes core_ppe Mandatory PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->core_ppe Yes respirator Use Full-Face Respirator fume_hood->respirator No end Proceed with Task core_ppe->end face_shield->fume_hood respirator->core_ppe

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.

3.1 Safe Handling Procedures

  • Preparation: Before starting, ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid material within a fume hood to contain any dust. Use spark-proof tools if there is any concern about static discharge.[6]

  • Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[12] Decontaminate the spill area with a suitable solvent, followed by soap and water.[13]

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water.[14] Do not eat, drink, or smoke in the laboratory.[7]

3.2 Disposal Plan

All waste containing 4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[13]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.[13]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[4]

  • Storage and Disposal: Store sealed waste containers in a designated, secure waste accumulation area. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]

Diagram 2: Waste Disposal Workflow

Disposal_Workflow start Waste Generated waste_type Solid or Liquid? start->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols solid_waste->labeling liquid_waste->labeling storage Store in Designated Waste Accumulation Area labeling->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal

Caption: Step-by-step process for the safe disposal of waste.

By adhering to these protocols, you contribute to a safe and productive research environment, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific work.

References

  • Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Benchchem.
  • thiazole 500 sc safety d
  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Thiazole - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Thiazole SDS, 288-47-1 Safety D
  • 4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid. NextSDS.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • SAFETY D
  • Personal Protective Equipment Selection Guide. (July 22 2015).
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • 5 - Safety D
  • Safety equipment, PPE, for handling acids. Quicktest. (August 26 2022).
  • Personal Protective Equipment | Health & Safety. The University of Edinburgh. (July 22 2024).
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  • Thiazole | C3H3NS | CID 9256. PubChem - NIH.
  • SAFETY DATA SHEET. MilliporeSigma. (October 07 2025).
  • 4-Methyl-2-(3-pyridyl)
  • SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-Methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
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